molecular formula C5H7N3O B1283222 2-(1H-pyrazol-1-yl)acetamide CAS No. 113336-24-6

2-(1H-pyrazol-1-yl)acetamide

Cat. No.: B1283222
CAS No.: 113336-24-6
M. Wt: 125.13 g/mol
InChI Key: PTGHHGHHFPDNBR-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-1-yl)acetamide is an organic compound with the molecular formula C5H7N3O and a molecular weight of 125.13 g/mol . It serves as a versatile chemical building block and core scaffold in medicinal chemistry and materials science research. While specific biological data for this base compound is limited in the current literature, its structural framework is highly valuable for constructing more complex molecules. Scientific studies on closely related acetamide derivatives demonstrate significant research potential. For instance, novel compounds built upon similar pyrazole-acetamide scaffolds have been identified as potent VEGFR-2 inhibitors, showing promise in anti-angiogenesis and anti-cancer research . Furthermore, recent research highlights the application of pyrazole-acetamide derivatives as highly effective corrosion inhibitors for mild steel in acidic environments, achieving inhibition efficiencies over 94% . This suggests potential value in materials science and industrial chemistry research. The pyrazole moiety is a privileged structure in drug discovery, and this acetamide derivative provides researchers with a synthetic intermediate for further functionalization. All products are for Research Use Only and are not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyrazol-1-ylacetamide
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InChI

InChI=1S/C5H7N3O/c6-5(9)4-8-3-1-2-7-8/h1-3H,4H2,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGHHGHHFPDNBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80554637
Record name 2-(1H-Pyrazol-1-yl)acetamide
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Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

113336-24-6
Record name 1H-Pyrazole-1-acetamide
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Record name 2-(1H-Pyrazol-1-yl)acetamide
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Record name 2-(1H-pyrazol-1-yl)acetamide
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Synthetic Methodologies and Chemical Transformations of 2 1h Pyrazol 1 Yl Acetamide

Established Synthetic Routes

N-Alkylation of Pyrazoles with 2-Iodoacetanilides

A primary and effective method for synthesizing N-substituted 2-(1H-pyrazol-1-yl)acetamides is the direct N-alkylation of a pyrazole (B372694) ring with a reactive haloacetamide derivative. researchgate.netarkat-usa.org Specifically, 2-iodoacetanilides are employed as potent alkylating agents. This reaction is typically performed in a suitable solvent such as dimethylformamide (DMF) in the presence of a base like sodium carbonate. arkat-usa.org The base facilitates the deprotonation of the pyrazole nitrogen, creating a nucleophilic pyrazolate anion that subsequently attacks the electrophilic carbon of the 2-iodoacetamide, displacing the iodide ion and forming the desired C-N bond. arkat-usa.orgsemanticscholar.org

This method has been successfully used to synthesize a variety of N-(chlorophenyl)-substituted 2-(1H-pyrazol-1-yl)acetamides. arkat-usa.org The choice of 2-iodoacetanilides over their less reactive chloro- or bromo- analogs is crucial for the reaction's success, as 2-chloroacetanilides often fail to react with pyrazoles under similar conditions. arkat-usa.org

Table 1: Synthesis of N-(Chlorophenyl)-2-(1H-pyrazol-1-yl)acetamides via N-Alkylation arkat-usa.org

Pyrazole Reactant 2-Iodoacetanilide Reactant Product Yield (%) Melting Point (°C)
Pyrazole N-(2-Chlorophenyl)-2-iodoacetamide N-(2-Chlorophenyl)-2-(1H-pyrazol-1-yl)acetamide 26 110-111

Reaction Conditions: Sodium carbonate in DMF, heated at 60°C for 5 hours.

The requisite 2-iodoacetanilides are not always commercially available but can be readily prepared from their corresponding 2-chloroacetanilide precursors. This transformation is achieved through a Finkelstein-type halogen exchange reaction. arkat-usa.org The process involves treating the 2-chloroacetanilide with an excess of sodium iodide in a refluxing acetone (B3395972) solution. The equilibrium of the reaction is driven towards the formation of the more reactive 2-iodoacetanilide due to the precipitation of sodium chloride, which is insoluble in acetone. This straightforward precursor synthesis makes the N-alkylation route widely accessible. arkat-usa.org

Condensation Reactions for Pyrazole-Acetamide Formation

Condensation reactions provide an alternative pathway to the pyrazole-acetamide linkage. One such method involves the alkylation of pyrazole derivatives with 2-chloroacetamide (B119443) under basic catalysis. sioc-journal.cn This approach was utilized in the synthesis of pinanyl pyrazole acetamide (B32628) derivatives. sioc-journal.cnresearchgate.net

Another distinct condensation strategy involves a multi-step process starting from different precursors. For example, N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide was synthesized by the condensation of a (Z)-4-(2-oxopropylidene)-4,5-dihydro-1H-1,5-benzodiazepin-2(3H)-one intermediate with a stoichiometric amount of hydrazine (B178648) monohydrate in refluxing ethanol (B145695). nih.gov This reaction proceeds in good yield and demonstrates the formation of the pyrazole ring and the acetamide side chain in a sequential manner. nih.gov

Table 2: Synthesis of L1 via Hydrazine Condensation nih.gov

Reactant 1 Reactant 2 Solvent Reaction Time Product

Multi-Step Approaches for Structurally Complex Derivatives

For the synthesis of more elaborate 2-(1H-pyrazol-1-yl)acetamide analogs, multi-step sequences are often necessary. These approaches allow for the precise installation of various functional groups and the construction of complex molecular architectures.

A foundational method for constructing the pyrazole core itself is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. mdpi.comjk-sci.comyoutube.comnih.gov This reaction is one of the most common and classic methods for forming pyrazole rings. beilstein-journals.org The reaction proceeds by the initial formation of an imine between one nitrogen of the hydrazine and one of the carbonyl groups, followed by an intramolecular attack of the second nitrogen onto the remaining carbonyl group, and subsequent dehydration to form the aromatic pyrazole ring. jk-sci.comyoutube.com The reaction can be catalyzed by acid and can sometimes lead to a mixture of regioisomers if an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine are used. mdpi.comjk-sci.com Once the substituted pyrazole ring is formed, it can be further functionalized, for instance, by N-alkylation with a haloacetamide as described previously, to yield the final target compound.

Table 3: Key Features of the Knorr Pyrazole Synthesis jk-sci.combeilstein-journals.org

Reactant Class 1 Reactant Class 2 Key Transformation Common Conditions

To build highly substituted and structurally diverse pyrazole systems, modern cross-coupling reactions are integrated into the synthetic sequence. Palladium-catalyzed reactions such as the Suzuki-Miyaura and Sonogashira couplings are powerful tools for this purpose. beilstein-journals.orgnih.govrsc.org

For example, a rapid synthesis of 1,3,4,5-tetraaryl-substituted pyrazoles has been developed using a sequence of SNAr reaction, Suzuki-Miyaura coupling, and Pd-catalyzed direct arylations starting from 3-iodo-1H-pyrazole. nih.gov Similarly, a one-pot, three-step protocol involving a Sonogashira cross-coupling of a bromopyrazole with an alkyne, followed by desilylation and a copper-catalyzed azide-alkyne cycloaddition (CuAAC), has been used to synthesize complex pyrazolyl-triazole systems. rsc.org These advanced methods allow for the attachment of various aryl or other heterocyclic groups to the pyrazole core before or after the introduction of the acetamide side chain, enabling the creation of complex molecules for various research applications. nih.govrsc.org

Synthesis of 2-(1H-Pyrazol-1-yl)acetohydrazide and its Derivatives.researchgate.net

The synthesis of 2-(1H-pyrazol-1-yl)acetohydrazide is a multi-step process that begins with the formation of an ester, followed by hydrazinolysis to yield the desired acetohydrazide. researchgate.net This compound then serves as a versatile intermediate for the synthesis of a variety of derivatives. researchgate.net

Esterification of Pyrazole with Chloroacetate (B1199739).researchgate.net

The initial step in the synthesis is the esterification of pyrazole with a chloroacetate ester, typically ethyl chloroacetate. researchgate.net This reaction is a nucleophilic substitution where the nitrogen atom of the pyrazole ring attacks the electrophilic carbon of the chloroacetate. vulcanchem.com

A common procedure involves reacting 1H-pyrazole with ethyl chloroacetate in a suitable solvent like dry acetone, in the presence of a base such as potassium carbonate. researchgate.net The mixture is typically refluxed with stirring for several hours. researchgate.net The base is crucial for deprotonating the pyrazole, thereby increasing its nucleophilicity. After the reaction is complete, the solid product, ethyl 2-(1H-pyrazol-1-yl)acetate, is isolated by filtration and can be purified by recrystallization from a solvent like ethanol. researchgate.net

Table 1: Reaction Conditions for Esterification of Pyrazole

ReactantsSolventBaseReaction TimeTemperatureYieldReference
1H-pyrazole, Ethyl chloroacetateDry AcetonePotassium Carbonate6 hours80°C72% researchgate.net
Hydrazinolysis to Yield Acetohydrazide.researchgate.net

The ester, ethyl 2-(1H-pyrazol-1-yl)acetate, is then converted to the corresponding acetohydrazide through hydrazinolysis. researchgate.netvulcanchem.com This reaction involves treating the ester with hydrazine hydrate (B1144303). researchgate.netevitachem.com

The process typically involves refluxing the ethyl 2-(1H-pyrazol-1-yl)acetate with hydrazine hydrate in a solvent like absolute ethanol for a few hours. researchgate.net Upon cooling, the product, 2-(1H-pyrazol-1-yl)acetohydrazide, precipitates and can be collected by filtration and recrystallized from ethanol to obtain a pure solid product. researchgate.net

Table 2: Reaction Conditions for Hydrazinolysis

ReactantReagentSolventReaction TimeYieldReference
Ethyl 2-(1H-pyrazol-1-yl)acetateHydrazine hydrate (80%)Absolute Ethanol3 hours80% researchgate.net

Advanced Synthetic Strategies and Techniques

Modern synthetic chemistry often employs advanced techniques to improve reaction efficiency, reduce reaction times, and enhance product yields. Microwave-assisted synthesis is one such technique that has been successfully applied to the synthesis of pyrazole derivatives.

Microwave-Assisted Organic Synthesis.nih.gov

Microwave-assisted organic synthesis utilizes microwave radiation to heat reactions, which can lead to a dramatic reduction in reaction times, increased yields, and sometimes, different reaction selectivities compared to conventional heating methods. ekb.eg This technique has been employed in the synthesis of various heterocyclic compounds, including derivatives of pyrazole. nih.govmdpi.com For instance, the formation of Schiff bases from hydrazides and subsequent cyclization reactions can be significantly accelerated under microwave irradiation. asianpubs.orgijddd.com

In the context of pyrazole derivatives, microwave-assisted synthesis has been used for the preparation of complex molecules starting from pyrazolone (B3327878) precursors. nih.govijddd.com For example, the reaction of 2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)acetohydrazide with various aldehydes to form Schiff bases, and their subsequent cyclization to azetidinones, has been efficiently carried out using microwave irradiation. asianpubs.org

Novel Derivatization through Schiff Base Formation and Cyclization Reactions.researchgate.net

The 2-(1H-pyrazol-1-yl)acetohydrazide is a key building block for creating a diverse range of derivatives, primarily through the formation of Schiff bases and subsequent cyclization reactions. researchgate.netjgpt.co.in

Schiff bases, or N'-arylidine-2-(1H-pyrazol-1-yl)acetohydrazide derivatives, are synthesized by the condensation reaction of 2-(1H-pyrazol-1-yl)acetohydrazide with various aromatic aldehydes. researchgate.netnih.gov This reaction is typically carried out in a solvent like ethanol. researchgate.net The resulting Schiff bases are versatile intermediates that can undergo further transformations. researchgate.netgsconlinepress.com

A significant application of these Schiff bases is their cyclization to form new heterocyclic rings. researchgate.net For example, refluxing the Schiff bases with acetic anhydride (B1165640) can lead to the formation of 1,3,4-oxadiazole (B1194373) derivatives. researchgate.net This cyclization reaction opens up pathways to a wide array of complex heterocyclic systems with potential biological activities. nih.gov

Chemical Reactivity and Transformation Pathways

The chemical reactivity of this compound and its derivatives is centered around the functional groups present in the molecule. The pyrazole ring itself is a π-excessive system, making it susceptible to electrophilic attack at the 4-position. chim.it However, the acetamide and acetohydrazide moieties introduce additional reactive sites.

The hydrazide group (-CONHNH2) in 2-(1H-pyrazol-1-yl)acetohydrazide is particularly important for further chemical transformations. evitachem.comchem-soc.si Its nucleophilic amino group readily reacts with electrophiles like aldehydes and ketones to form hydrazones (Schiff bases). researchgate.netnih.gov This reactivity is fundamental to the derivatization strategies discussed earlier.

Furthermore, the acetohydrazide can participate in cyclocondensation reactions with various reagents to form five- or six-membered heterocyclic rings. For instance, reaction with carbon disulfide in the presence of a base can yield thiadiazole derivatives, while reaction with isothiocyanates can lead to triazole derivatives. chem-soc.si These transformation pathways highlight the versatility of 2-(1H-pyrazol-1-yl)acetohydrazide as a scaffold in the synthesis of diverse heterocyclic compounds. chim.it

Nucleophilic Substitution Reactions on Functionalized Moieties

Nucleophilic substitution reactions are fundamental to modifying the structure of this compound and its derivatives. These reactions primarily target the functional groups attached to the core structure, enabling the introduction of diverse chemical entities.

One common strategy involves the N-alkylation of pyrazoles with halo-acetamides. For instance, N-(chlorophenyl)-2-(1H-pyrazol-1-yl)acetamides have been synthesized by reacting various pyrazoles with N-(chlorophenyl)-2-iodoacetamides in the presence of sodium carbonate in DMF. arkat-usa.org The iodo-acetamides are utilized due to their higher reactivity compared to their chloro-analogues. arkat-usa.org

Derivatives of this compound can also undergo nucleophilic substitution at other positions. For example, in compounds containing a trifluoromethoxy group, this group can act as a leaving group, enhancing the molecule's reactivity towards nucleophiles. smolecule.com Similarly, the nitro group in 2-(3-nitro-1H-pyrazol-1-yl)acetamide can be displaced by various nucleophiles.

The acetamide group itself can be a site for nucleophilic attack. Under certain conditions, the acetamide can be hydrolyzed to the corresponding amine and acetic acid, particularly in the presence of acid or base. smolecule.comevitachem.com

Table 1: Examples of Nucleophilic Substitution Reactions
Starting MaterialReagentProductReaction ConditionsSource
N-(chlorophenyl)-2-iodoacetamide and PyrazoleSodium CarbonateN-(chlorophenyl)-2-(1H-pyrazol-1-yl)acetamideDMF, 60°C, 5h arkat-usa.org
2-(3-nitro-1H-pyrazol-1-yl)acetamideAmines, Thiols, AlcoholsSubstituted Pyrazoles-

Electrophilic Aromatic Substitution Reactions on Pendant Rings

The pyrazole ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. smolecule.com The position of substitution on the pyrazole ring is influenced by the electronic nature of the substituents already present.

Generally, electrophilic substitution on the pyrazole nucleus occurs preferentially at the C4 position. nih.gov However, the presence of activating or deactivating groups can direct the substitution to other positions. For instance, in 2-(4-methyl-1H-pyrazol-1-yl)acetamide, the electron-donating methyl group at the C4 position directs electrophiles to the C3 and C5 positions.

Common electrophilic substitution reactions include:

Nitration: Reaction with nitric acid in sulfuric acid can introduce a nitro group onto the pyrazole ring. For example, 2-(4-methyl-1H-pyrazol-1-yl)acetamide can be nitrated to yield 3-nitro-4-methyl-1H-pyrazol-1-yl-acetamide.

Halogenation: Bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) can introduce a bromine atom to the pyrazole ring, as seen in the formation of 3-bromo-4-methyl-1H-pyrazol-1-yl-acetamide.

Table 2: Electrophilic Aromatic Substitution Reactions
Starting MaterialReagents/ConditionsProductYield (%)Source
2-(4-Methyl-1H-pyrazol-1-yl)acetamideHNO₃, H₂SO₄, 0°C, 2 h3-Nitro-4-methyl-1H-pyrazol-1-yl-acetamide72
2-(4-Methyl-1H-pyrazol-1-yl)acetamideN-bromosuccinimide (NBS), DMF3-bromo-4-methyl-1H-pyrazol-1-yl-acetamide-

Reduction and Oxidation Reactions for Structural Modification

Reduction and oxidation reactions offer pathways to modify the functional groups on this compound and its derivatives, leading to new structures with potentially different biological activities.

A key reduction reaction is the conversion of a nitro group to an amino group. The nitro group on 2-(3-nitro-1H-pyrazol-1-yl)acetamide can be reduced to an amino group using reducing agents like hydrogen gas with a palladium on carbon (Pd/C) catalyst or sodium borohydride. This transformation is significant as the resulting amino group can be further functionalized.

Oxidation reactions can also be performed. For instance, the pyrazole ring itself can be oxidized to form pyrazole N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Table 3: Reduction and Oxidation Reactions
Reaction TypeStarting MaterialReagentsProductSource
Reduction2-(3-nitro-1H-pyrazol-1-yl)acetamideH₂, Pd/C or NaBH₄2-(3-amino-1H-pyrazol-1-yl)acetamide
OxidationThis compound derivativeH₂O₂ or m-CPBAPyrazole N-oxide

Amidation Reactions for Further Structural Elaboration

Amidation reactions are crucial for extending the structure of this compound, often by modifying the acetamide nitrogen or by introducing new amide functionalities. These reactions are widely used in the synthesis of libraries of compounds for biological screening.

A scalable method for preparing aminopyrazoles involves a copper-catalyzed amidation using acetamide as an ammonia (B1221849) surrogate. sci-hub.se This approach provides an alternative to the traditional nitration/reduction sequence. sci-hub.se

Furthermore, the acetamide group itself can be formed through the reaction of a pyrazole-containing amine with an acylating agent. For example, N-[2-(1H-pyrrol-1-yl)ethyl]acetamide can be synthesized by reacting 2-(1H-pyrrol-1-yl)ethylamine with acetyl chloride. Similarly, a library of 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives was designed and synthesized as potential VEGFR-2 inhibitors. researchgate.net

Table 4: Amidation Reactions
ReactantsReaction TypeProductCatalyst/ReagentsSource
Heteroaryl bromide and AcetamideCopper-catalyzed amidationAmide productCopper catalyst sci-hub.se
2-(1H-pyrrol-1-yl)ethylamine and Acetyl chlorideAmidationN-[2-(1H-pyrrol-1-yl)ethyl]acetamide-

Positional Reactivity and Substituent Effects on the Pyrazole Nucleus

The reactivity of the pyrazole ring in this compound is significantly influenced by the position and electronic nature of its substituents. Pyrazole itself is a π-excessive aromatic heterocycle, which generally favors electrophilic substitution at the C4 position. nih.gov

The presence of an electron-donating group (EDG) on the pyrazole ring enhances its reactivity towards electrophiles and can direct the substitution to other positions. Conversely, an electron-withdrawing group (EWG) deactivates the ring towards electrophilic attack but can facilitate nucleophilic substitution. chim.it

For example, the N-alkylation of unsymmetrically substituted pyrazoles can lead to a mixture of two regioisomers (N1 and N2 alkylation). nih.gov The ratio of these isomers depends on the nature of the substituent and the reaction conditions. nih.gov Studies have shown that a catalyst-free method for N-alkylation of pyrazoles can achieve high regioselectivity, which is influenced by the substituent at the C3 position. acs.org An electron-withdrawing group at C3 tends to favor N1 alkylation. acs.org

The acidity of the pyrazole ring protons is also affected by substituents. Position 5 of the pyrazole ring has the most acidic proton, which can be removed by a strong base to allow for functionalization at this position. mdpi.com

Advanced Spectroscopic and Structural Characterization of 2 1h Pyrazol 1 Yl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the carbon-hydrogen framework of an organic molecule. Analysis of both ¹H and ¹³C NMR spectra provides definitive evidence for the structure of 2-(1H-pyrazol-1-yl)acetamide.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the pyrazole (B372694) ring and the acetamide (B32628) side chain. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the methylene (B1212753) protons (CH₂) of the acetamide group appear as a singlet, indicating they are chemically equivalent and have no adjacent protons to couple with. arkat-usa.org This signal is typically found in the downfield region due to the deshielding effects of the adjacent pyrazole nitrogen and the carbonyl group.

The three protons on the pyrazole ring show distinct signals. arkat-usa.org The proton at position 4 (H-4) typically appears as a doublet of doublets, while the protons at positions 3 (H-3) and 5 (H-5) each appear as doublets. arkat-usa.org The specific chemical shifts are influenced by the electronic environment of each proton.

Table 1: ¹H NMR Spectral Data for the Core Structure of this compound.
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₂~5.00Singlet (s)N/A
H-4 (pyrazole)~6.41Doublet of Doublets (dd)J = 2.3, 1.9
H-5 (pyrazole)~7.55Doublet (d)J = 2.2
H-3 (pyrazole)~7.74Doublet (d)J = 1.9
Data derived from a closely related analogue, N-(2-Chlorophenyl)-2-(1H-pyrazol-1-yl)acetamide. arkat-usa.org

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, five distinct signals are expected in the proton-decoupled spectrum, corresponding to the five carbon atoms in the core structure.

The carbonyl carbon (C=O) of the amide group typically resonates at the lowest field (highest ppm value) due to the strong deshielding effect of the double-bonded oxygen atom. arkat-usa.org The methylene carbon (CH₂) signal appears at a characteristic shift for a carbon atom situated between a nitrogen atom and a carbonyl group. arkat-usa.org The three carbons of the pyrazole ring (C-3, C-4, and C-5) show distinct signals in the aromatic region of the spectrum. arkat-usa.org

Table 2: ¹³C NMR Spectral Data for this compound.
Carbon AssignmentChemical Shift (δ, ppm)
CH₂~55.6
C-4 (pyrazole)~107.4
C-5 (pyrazole)~131.2
C-3 (pyrazole)~141.8
C=O~165.3
Data derived from a closely related analogue, N-(2-Chlorophenyl)-2-(1H-pyrazol-1-yl)acetamide. arkat-usa.org

Elucidation of Spin Coupling Patterns and Chemical Shifts

Spin-spin coupling, or J-coupling, is the interaction between the magnetic moments of different protons in a molecule, which causes splitting of NMR signals. conductscience.com In the ¹H NMR spectrum of this compound, the splitting patterns of the pyrazole protons are particularly informative.

The H-4 proton is adjacent to both H-3 and H-5, resulting in its signal being split into a doublet of doublets. arkat-usa.org The magnitude of the coupling constants (J-values) reflects the strength of the interaction. The H-3 proton is coupled only to the H-4 proton, leading to a doublet. Similarly, the H-5 proton is coupled only to H-4, also resulting in a doublet. arkat-usa.org The interaction between protons on adjacent carbon atoms is known as vicinal coupling. conductscience.com

The chemical shifts observed are consistent with the molecular structure. The methylene (CH₂) protons are deshielded and appear at a relatively high chemical shift (~5.00 ppm) due to the electron-withdrawing nature of the adjacent nitrogen atom of the pyrazole ring and the carbonyl group of the acetamide moiety. arkat-usa.org The protons on the pyrazole ring (H-3, H-4, H-5) appear in the aromatic region, with their specific shifts determined by the electron density at each position within the heterocyclic ring. arkat-usa.org

Vibrational Spectroscopy (Infrared, IR)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to molecular vibrations such as stretching and bending of bonds. vscht.cz The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups.

Identification of Characteristic Functional Group Vibrations

The IR spectrum of this compound shows several key absorption bands that confirm its structure. arkat-usa.org A strong, sharp absorption band is observed for the carbonyl (C=O) stretching vibration of the amide group, typically in the range of 1690–1630 cm⁻¹. arkat-usa.orgmasterorganicchemistry.com For a closely related derivative, this peak appears around 1680 cm⁻¹. arkat-usa.org

The N-H stretching vibration of the secondary amide gives rise to a distinct band, usually found in the region of 3500–3300 cm⁻¹. ucla.edu A published spectrum for an analogue shows this peak at approximately 3275 cm⁻¹. arkat-usa.org Additionally, bands corresponding to C-N stretching and N-H bending are also observed, often coupled, in the 1540 cm⁻¹ region. arkat-usa.org Aromatic C-H stretching from the pyrazole ring is expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group occurs just below 3000 cm⁻¹. vscht.cz

Table 3: Characteristic IR Absorption Bands for this compound.
Vibrational ModeFunctional GroupCharacteristic Absorption (cm⁻¹)
N-H StretchAmide (R-NH-C=O)~3275
C=O StretchAmide (R-NH-C=O)~1680
C-N Stretch / N-H BendAmide~1540
Data derived from a closely related analogue, N-(2-Chlorophenyl)-2-(1H-pyrazol-1-yl)acetamide. arkat-usa.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. rsc.org The wavelengths of absorption are characteristic of the molecule's chromophores—the parts of the molecule that absorb light. tanta.edu.eg

For this compound, the primary chromophores are the pyrazole ring and the amide functional group. The absorption spectrum is expected to show bands corresponding to π→π* (pi to pi antibonding) and n→π* (non-bonding to pi antibonding) transitions. uzh.chyoutube.com The π→π* transitions, which involve the promotion of electrons from π bonding orbitals to π antibonding orbitals, are typically of high intensity and occur in molecules with conjugated systems like the pyrazole ring. uzh.ch The n→π* transitions involve the promotion of non-bonding electrons (from the nitrogen and oxygen atoms) to a π antibonding orbital and are generally of lower intensity. uzh.ch

Spectroscopic data for a related compound, N-(2-Chlorophenyl)-2-(1H-pyrazol-1-yl)acetamide, shows maximum absorption (λmax) at 208.53 nm and 243.17 nm, which are attributed to these electronic transitions within the molecule. arkat-usa.org

Analysis of Electronic Transitions (e.g., π-π transitions)*

The electronic absorption spectra of pyrazole derivatives, including this compound, are characterized by transitions involving π and non-bonding (n) electrons. The pyrazole ring and the acetamide group both contain chromophores that absorb ultraviolet (UV) radiation. The pyrazole ring is an aromatic system with π electrons that can be excited to higher energy π* orbitals. The acetamide group contains a carbonyl group (C=O) which has both π and n electrons.

In molecules with π bonds, such as the pyrazole ring, light absorption can promote electrons from a π bonding molecular orbital to a π anti-bonding molecular orbital, known as a π → π* transition. These transitions are typically strong, meaning they have a high molar extinction coefficient (ε). Additionally, the lone pair electrons on the nitrogen and oxygen atoms can be promoted to a π* anti-bonding molecular orbital, which is referred to as an n → π* transition. These transitions are generally weaker than π → π* transitions.

For closely related compounds, such as N-(2-Chlorophenyl)-2-(1H-pyrazol-1-yl)acetamide, UV spectroscopic analysis has identified absorption maxima (λmax) that can be attributed to these electronic transitions. arkat-usa.org The presence of conjugated systems, where π systems are separated by single bonds, can lead to a bathochromic shift (a shift to longer wavelengths) of the π → π* transitions.

The electronic spectrum of N-(2-Chlorophenyl)-2-(1H-pyrazol-1-yl)acetamide shows two main absorption bands at approximately 208 nm and 243 nm. arkat-usa.org These are likely due to π → π* transitions within the pyrazole and phenyl rings. The high energy absorption around 208 nm can be attributed to a π → π* transition within the pyrazole ring, while the band around 243 nm is likely associated with the π → π* transitions of the aromatic phenyl ring. The presence of substituents on the pyrazole or an attached phenyl ring can influence the exact wavelength and intensity of these absorptions. For instance, the addition of methyl groups to the pyrazole ring in a similar N-(2-chlorophenyl) acetamide structure results in a slight shift of these absorption maxima. arkat-usa.org

Compoundλmax (nm)log εAssigned Transition
N-(2-Chlorophenyl)-2-(1H-pyrazol-1-yl)acetamide208.533.38π → π
243.172.98π → π
N-(2-Chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide208.403.40π → π
242.363.01π → π

Mass Spectrometry Techniques

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) mass spectrometry is a hard ionization technique that involves bombarding a sample with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M+) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for its identification.

The mass spectrum of pyrazole-containing compounds is often characterized by fragmentation pathways involving the pyrazole ring. For unsubstituted pyrazole, two primary fragmentation processes are observed: the expulsion of HCN and the loss of N2 from the [M-H]+ ion. openresearchlibrary.org

In the case of this compound and its derivatives, the fragmentation pattern is influenced by both the pyrazole ring and the acetamide side chain. For N-(substituted-phenyl)-2-(1H-pyrazol-1-yl)acetamides, a common fragmentation involves the cleavage of the bond between the methylene group and the pyrazole ring, leading to the formation of a pyrazolyl radical and a resonance-stabilized cation.

For example, in the EI mass spectrum of several N-(chlorophenyl)-2-(pyrazol-1-yl)acetamide derivatives, the base peak often corresponds to a fragment of the pyrazole moiety. For N-(2-Chlorophenyl)-2-(1H-pyrazol-1-yl)acetamide, a prominent ion is observed at m/z 81. arkat-usa.org This can be attributed to the [C4H5N2]+ fragment, resulting from the cleavage of the acetamide side chain.

CompoundKey Fragment (m/z)Relative Intensity (%)Proposed Fragment Structure
N-(2-Chlorophenyl)-2-(1H-pyrazol-1-yl)acetamide81100[C4H5N2]+
N-(3-Chlorophenyl)-2-(1H-pyrazol-1-yl)acetamide171100[M-Cl]+
N-(2-Chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide109100[C6H9N2]+

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and its fragments. This technique is invaluable for confirming the identity of a compound and for distinguishing between compounds with the same nominal mass but different elemental formulas.

For this compound, the exact mass can be calculated from the sum of the exact masses of its constituent atoms (C5H7N3O). The monoisotopic mass of this compound is 125.058914 Da. uni.lu HR-MS analysis of this compound would be expected to yield a molecular ion peak very close to this calculated value.

HR-MS is particularly useful in drug discovery and development for the characterization of new chemical entities and for metabolism studies. mdpi.com In the analysis of pyrazole derivatives, HR-MS can confirm the elemental composition of the parent compound and its various fragments, providing a higher degree of confidence in their structural elucidation. dergipark.org.tr

PropertyValue
Molecular FormulaC5H7N3O
Monoisotopic Mass125.058914 Da
Predicted m/z for [M+H]+126.06619
Predicted m/z for [M+Na]+148.04813

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the identification and quantification of volatile and semi-volatile organic compounds in complex mixtures.

In the analysis of this compound, the compound would first be separated from other components in a sample on a GC column based on its volatility and interaction with the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron ionization) and fragmented. The resulting mass spectrum provides a fingerprint for the identification of the compound.

The retention time in the GC provides an additional parameter for identification. The fragmentation pattern observed in the MS is consistent with that obtained from direct EI-MS analysis. The use of GC-MS has been reported for the characterization of N-substituted 2-(1H-pyrazol-1-yl)acetamides, confirming their structures. arkat-usa.org The fragmentation of pyrazoles in GC-MS often involves the loss of HCN and N2, which are characteristic fragmentation pathways for this class of compounds. openresearchlibrary.orgresearchgate.net

X-ray Crystallography for Comprehensive Structural Determination

Determination of Molecular Conformations and Torsional Angles

X-ray crystallography is a definitive technique for determining the three-dimensional structure of a molecule in the solid state. It provides precise information about bond lengths, bond angles, and torsional angles, which together define the molecular conformation.

In the crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine, the dihedral angle between the two pyrazolyl rings is 67.9 (1)°. researchgate.net This indicates that even with a flexible linker, the rings are not coplanar. For this compound, the torsional angle involving the N(pyrazole)-N-C-C(carbonyl) atoms would define the orientation of the acetamide group with respect to the pyrazole ring. It is likely that the molecule adopts a conformation that minimizes steric hindrance while allowing for favorable intermolecular interactions.

Torsional Angle (Atoms)Expected Range (°)Significance
N2(pyrazole)-N1(pyrazole)-C(methylene)-C(carbonyl)VariableDefines the orientation of the acetamide group relative to the pyrazole ring.
N1(pyrazole)-C(methylene)-C(carbonyl)-N(amide)Likely near 180° (trans) or 0° (cis)Determines the planarity of the acetamide backbone.

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Interactions

The molecular structure of this compound features key functional groups capable of participating in hydrogen bonding: the amide group (-CONH₂) acts as both a hydrogen bond donor (N-H) and acceptor (C=O), while the pyrazole ring contains a nitrogen atom that can act as a hydrogen bond acceptor. These interactions are crucial in defining the compound's solid-state architecture.

While the specific crystal structure of the parent this compound is not extensively detailed in the cited literature, analysis of closely related pyrazolylacetamide derivatives provides significant insight into the expected hydrogen bonding motifs. For instance, in the crystal structure of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, both N—H⋯O and N—H⋯N hydrogen bonds are observed, which generate a defined layer structure. iucr.orgnih.gov

Typically, primary amides like this compound are expected to form centrosymmetric dimers through strong N—H⋯O hydrogen bonds, where the amide N-H of one molecule interacts with the carbonyl oxygen of a neighboring molecule. These dimers can then be further linked into more extended networks, such as chains or sheets, through additional hydrogen bonds involving the second amide proton and potential acceptors like the pyrazole nitrogen atom. Such intermolecular forces are fundamental to the stability of the crystal lattice. mdpi.com Intramolecular hydrogen bonds are less likely in this specific compound due to the conformational flexibility and the distance between potential donor and acceptor sites.

The hydrogen bonding interactions in pyrazole-containing structures are a subject of significant study, often leading to the formation of robust supramolecular assemblies. nih.govnih.gov The interplay between the strong amide-amide interactions and the potential for amide-pyrazole ring interactions dictates the final solid-state conformation.

Table 1: Representative Hydrogen Bond Geometries in a Related Pyrazolylacetamide Derivative

Data based on the crystal structure of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. nih.gov

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)Angle (D-H···A) (°)
N—H···O0.862.152.99168
N—H···N0.862.283.13170

Investigation of Crystal Packing and Supramolecular Assembly

The arrangement of molecules in the solid state, or crystal packing, is governed by a combination of non-covalent interactions, including the hydrogen bonds discussed previously, as well as weaker forces like van der Waals interactions and, in some cases, π–π stacking. These interactions collectively drive the self-assembly of molecules into a highly ordered, three-dimensional supramolecular architecture. rsc.orgmdpi.com

Hirshfeld surface analysis, a computational tool used to visualize and quantify intermolecular interactions in crystals, on this derivative indicates that H⋯H, H⋯C/C⋯H, H⋯N/N⋯H, and H⋯O/O⋯H contacts are the most significant contributors to the crystal packing. iucr.orgnih.gov This suggests that a high density of relatively weak interactions collectively stabilizes the supramolecular assembly. Given the structural similarities, a comparable packing strategy driven by a network of hydrogen bonds and other weak intermolecular forces would be anticipated for this compound.

Table 2: Crystallographic Data for a Representative Pyrazolylacetamide Derivative

Data based on the crystal structure of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. nih.gov

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)8.161
b (Å)14.943
c (Å)9.388
β (°)103.65
Volume (ų)1111.4
Z4

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. This experimental data is then compared against the theoretically calculated percentages based on the compound's molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's elemental composition and stoichiometric purity.

For this compound, the molecular formula is C₅H₇N₃O. The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements. While specific experimental data for the parent compound is not provided in the searched literature, studies on closely related derivatives routinely employ this method for structural confirmation. arkat-usa.orgaun.edu.eg For example, elemental analysis was used to confirm the structure of various N-(chlorophenyl)-2-(1H-pyrazol-1-yl)acetamides. arkat-usa.org

Table 3: Elemental Analysis Data for this compound and a Related Derivative

CompoundFormulaAnalysis% C% H% N
This compound C₅H₇N₃OCalculated 48.005.6433.58
N-(2-Chlorophenyl)-2-(1H-pyrazol-1-yl)acetamide arkat-usa.orgC₁₁H₁₀ClN₃OCalculated 56.064.2817.83
Found 56.324.7617.64

Chromatographic Purity Assessment (e.g., Thin Layer Chromatography)

Thin Layer Chromatography (TLC) is a rapid, simple, and effective chromatographic technique used extensively in synthetic chemistry to assess the purity of a compound and to monitor the progress of a chemical reaction. libretexts.orgchemistryhall.com The technique separates components of a mixture based on their differential affinity for a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase (a solvent or solvent mixture). annamalaiuniversity.ac.inchromatographyonline.com

The purity of pyrazolylacetamide derivatives is commonly checked by TLC. arkat-usa.org In a typical procedure, the compound is dissolved in a suitable solvent and spotted onto a TLC plate. The plate is then placed in a sealed chamber containing the mobile phase, which travels up the plate via capillary action. Less polar compounds travel further up the plate, resulting in a higher retention factor (R_f), while more polar compounds interact more strongly with the stationary phase and have lower R_f values. libretexts.org The separated spots are often visualized under ultraviolet (UV) light. arkat-usa.orgsigmaaldrich.com

For a series of N-(chlorophenyl)-2-(1H-pyrazol-1-yl)acetamides, product purity was confirmed using silica gel 60F₂₅₄ plates with a solvent system of petroleum ether, ethyl ether, methylene chloride, and ethyl acetate (B1210297), with visualization under UV light. arkat-usa.org The observation of a single spot for the purified product indicates a high degree of purity.

Table 4: Example TLC Conditions for Purity Assessment of a this compound Derivative

Data based on the analysis of N-(2-Chlorophenyl)-2-(1H-pyrazol-1-yl)acetamide. arkat-usa.org

ParameterDescription
Stationary Phase Silica gel 60F₂₅₄
Mobile Phase Petroleum ether / Ethyl ether / Methylene chloride / Ethyl acetate (7.5:1:2:1)
Visualization UV light
Retention Factor (R_f) 0.31

Computational Chemistry and Theoretical Investigations of 2 1h Pyrazol 1 Yl Acetamide

Quantum Chemical Methodologies

Quantum chemical methodologies are at the heart of modern computational chemistry, allowing for the detailed examination of molecular properties based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govnih.gov It offers a balance between accuracy and computational cost, making it suitable for studying systems of pharmaceutical interest. nih.gov DFT calculations are based on the principle that the ground-state energy and other properties of a molecule can be determined from its electron density. nih.gov

DFT calculations can accurately predict the three-dimensional geometry of molecules, including bond lengths, bond angles, and dihedral angles. For pyrazole-acetamide derivatives, DFT methods like B3LYP with basis sets such as 6-311G(d,p) have been used to optimize molecular structures. iucr.orgiucr.org The calculated geometric parameters are often in good agreement with experimental data obtained from X-ray crystallography. iucr.orgiucr.org For instance, in a study on a related compound, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the optimized structure was compared with the experimentally determined solid-state structure, showing a high degree of correlation. iucr.orgiucr.org

Table 1: Selected Predicted vs. Experimental Geometric Parameters for a Pyrazole (B372694) Acetamide (B32628) Derivative Data for N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, a structurally related compound. iucr.orgiucr.org

ParameterBond/AngleCalculated (DFT)Experimental (X-ray)
Bond AngleN3—C10—C11110.8968°111.17°
Bond AngleC10—N3—N4104.754°104.22°
Bond AngleC12—N4—N3113.2928°112.76°
Bond AngleN4—C12—C11105.3557°106.48°

Furthermore, theoretical calculations can predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. science.govresearchgate.net The theoretical vibrational assignments, when scaled, often show a good correlation with experimental spectra, aiding in the detailed analysis of vibrational modes. science.govdntb.gov.ua Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, providing results that align well with experimental NMR data. science.govarkat-usa.org

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by modeling the transition states and calculating their associated energy barriers (activation energies). wuxiapptec.comresearchgate.net This allows for the comparison of competing reaction pathways and the prediction of product ratios. For pyrazole derivatives, DFT has been used to model reactions such as N-alkylation. wuxiapptec.com By assuming an SN2 mechanism, researchers can model the process where the pyrazole nitrogen atom approaches an alkyl halide, leading to the formation of a C-N bond and the breaking of a C-X bond in a concerted manner. wuxiapptec.com The calculation of the energy profile for different reaction pathways, such as alkylation at the N-1 versus the N-2 position of the pyrazole ring, reveals the difference in their activation energies. wuxiapptec.com A significant difference in these calculated energy barriers can predict which regioisomer will be the dominant product, providing valuable guidance for synthetic planning. wuxiapptec.com

Frontier Molecular Orbital (FMO) theory is a key concept in explaining the chemical reactivity and kinetic stability of molecules. ajchem-a.comresearchgate.net The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity; a smaller gap suggests higher reactivity and lower kinetic stability. nih.govajchem-a.com

For pyrazole acetamide derivatives, DFT calculations have been employed to determine the energies of these frontier orbitals. iucr.orgiucr.org In one study of a substituted pyrazolyl acetamide, the HOMO was found to be localized over the entire molecule, while the LUMO was similarly delocalized. iucr.orgiucr.org The calculated HOMO-LUMO energy gap for this molecule was 5.0452 eV, indicating significant stability. iucr.orgiucr.org From the HOMO and LUMO energies, other important quantum chemical descriptors can be derived, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness, which further characterize the molecule's reactivity. iucr.orgiucr.orgajchem-a.com

Table 2: Calculated Frontier Molecular Orbital Properties and Quantum Chemical Descriptors for a Pyrazole Acetamide Derivative Data for N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, a structurally related compound. iucr.orgiucr.org

ParameterSymbolValue
HOMO EnergyEHOMO-5.3130 eV
LUMO EnergyELUMO-0.2678 eV
Energy GapΔE5.0452 eV
Ionization PotentialI5.3130 eV
Electron AffinityA0.2678 eV
Electronegativityχ2.7904
Hardnessη2.5226
Softnessσ0.3964

Density Functional Theory (DFT) Calculations for Electronic Structure

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for identifying potential biological targets and understanding structure-activity relationships. innovareacademics.in

Molecular docking simulations have been extensively used to investigate the interaction of 2-(1H-pyrazol-1-yl)acetamide derivatives with various biological targets. These studies predict the binding modes, binding affinities (often expressed as a docking score or binding energy), and key molecular interactions such as hydrogen bonds and hydrophobic contacts.

For example, a series of 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives were designed and docked as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in tumor angiogenesis. nih.gov One potent compound from this series, W13, exhibited a high inhibitory activity (IC50 = 1.6 nM) and its docking model revealed specific interactions within the VEGFR-2 active site. nih.gov Similarly, novel N,N-disubstituted pyrazolopyrimidine acetamides were evaluated as ligands for the translocator protein (TSPO), which is overexpressed in neuroinflammation. nih.gov Docking studies showed high binding affinities, with one compound, GMA 15, having a calculated docking score of -12.443 and a measured Ki value of 60 pM. nih.gov Other studies have explored pyrazole-acetamide scaffolds as inhibitors for targets such as protein kinase CK1δ, EGFR tyrosine kinase, and the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. researchgate.netnih.govunits.it These computational predictions are crucial for prioritizing compounds for synthesis and biological evaluation. researchgate.net

Table 3: Examples of Molecular Docking Studies on this compound Derivatives

Derivative ClassBiological TargetDocking Score / AffinityKey Interactions / FindingsReference(s)
2-(4-(1H-Indazol-6-yl)-1H-pyrazol-1-yl)acetamideVEGFR-2IC50 = 1.6 nM (Compound W13)Potent inhibition of a key angiogenesis protein. nih.gov
N,N-Disubstituted pyrazolopyrimidine acetamidesTranslocator Protein (TSPO)Score: -12.443, Ki = 60 pM (Compound GMA 15)High affinity for a neuroinflammation target. nih.gov
(1H-Pyrazol-3-yl)-acetyl benzimidazolesProtein Kinase CK1δIC50 = 98.6 nM (Compound 23)Identified as potent ATP-competitive inhibitors. units.it
2-(5-Amino-4-cyano-1H-pyrazol-1-yl)-N-(6-chlorobenzothiazol-2-yl)acetamideEGFR Tyrosine KinaseFull Fitness Score: -1967.63 Kcal/molPredicted to act on the same target as known EGFR-TK inhibitors. nih.gov
2-(1H-Pyrazol-1-yl) pyrimidine (B1678525) derivativesInhA (M. tuberculosis)MIC = 6.25 µg/mL (Compound F-9)Docking confirmed binding at the active site of the anti-tubercular target. researchgate.net

Characterization of Non-Bonding Interactions

Non-bonding interactions, such as hydrogen bonds and hydrophobic interactions, are pivotal in defining the molecular architecture and biological activity of this compound and its derivatives. The pyrazole ring, with its two adjacent nitrogen atoms, is a key player in forming hydrogen bonds. vulcanchem.com The acetamide group also contributes to hydrogen bonding capabilities. smolecule.com

In derivatives of this compound, the pyrazole ring can engage in various biological interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. For instance, in N-(3-tert-Butyl-1-phenyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)acetamide, molecules are linked by a combination of C-H...O and C-H...π(arene) hydrogen bonds. nih.gov Similarly, the crystal packing of 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine is stabilized by intermolecular N—H⋯N and N—H⋯O hydrogen bonds. evitachem.com

The introduction of different functional groups can influence these interactions. For example, a trifluoromethyl group can enhance lipophilicity, which facilitates interaction with hydrophobic pockets in proteins. In more complex structures, such as those containing a thiazole (B1198619) core, π-π stacking capabilities are imparted, while an indole-acetamide side chain contributes to hydrophobic interactions. vulcanchem.com

Computational modeling of a derivative, 2-((1-(1H-pyrazol-1-yl)propan-2-yl)amino)-N-(2,2,2-trifluoroethyl)acetamide, predicts a planar pyrazole ring and a bent conformation for the propan-2-ylamine chain, which can influence binding affinity. vulcanchem.com The trifluoroethyl group's electronegativity is also thought to stabilize the molecule's charge distribution. vulcanchem.com

Reaction Path Search Algorithms for Mechanistic Insights

While specific applications of reaction path search algorithms like GRRM (Global Reaction Route Mapping) and AFIR (Artificial Force Induced Reaction) to this compound are not extensively documented in the provided results, the principles of these methods can be applied to understand its chemical behavior. These algorithms are designed to explore the potential energy surface of a chemical system to identify reaction pathways, transition states, and intermediates.

Prediction of Reaction Intermediates and Regioisomeric Outcomes

The synthesis of N-substituted pyrazoles can lead to different regioisomers, and predicting the outcome is a significant challenge in synthetic chemistry. lookchem.com The N-alkylation of pyrazoles with N-aryl-2-iodoacetamides is a common method to produce N-substituted 2-(1H-pyrazol-1-yl)acetamides. arkat-usa.org However, the distribution of the resulting N1 and N2 regioisomers is often unpredictable. lookchem.com

Computational studies on related pyrazole derivatives have shown that steric hindrance can be a determining factor in regioselectivity. lookchem.com For example, in the reaction of 3-methylpyrazole (B28129) with iodobenzene, the less hindered N1 isomer is the major product. lookchem.com The reaction conditions, such as the use of basic conditions to prevent quaternization, also play a crucial role. lookchem.com

In the synthesis of derivatives, such as 2-(3-nitro-1H-pyrazol-1-yl)acetamide, the nitro group can be reduced to an amino group, forming reactive intermediates that can interact with cellular components. These intermediates are crucial for the compound's mechanism of action.

Machine Learning Approaches for Synthetic Optimization and Property Prediction

Machine learning (ML) is increasingly being used in chemoinformatics to predict molecular properties and optimize synthetic routes. nih.gov These methods can improve the predictive performance of structure-property and structure-activity models. nih.gov For this compound and its derivatives, ML can be applied to predict various properties, including biological activity and physicochemical characteristics.

Recent advancements have seen the development of ML models, such as those using graph neural networks (GNNs), to predict molecular properties directly from the graph-based structures of molecules. researchgate.net These approaches can handle complex relationships between molecular structure and function. Furthermore, the integration of large language models (LLMs) with GNNs in multi-modal fusion frameworks is being explored to enhance property prediction by combining the analytical strengths of GNNs with the vast domain knowledge of LLMs. arxiv.org Such frameworks show promise in improving prediction accuracy and robustness, especially for datasets with limited data. arxiv.org

ML techniques have been successfully used to predict the antibacterial activity of compounds, with some models achieving high prediction success rates. semanticscholar.org These models can help in the discovery of new lead candidates for drug development. semanticscholar.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular electrostatic potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule's surface and predicting its reactivity. walisongo.ac.id The MEP map indicates regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue), which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. walisongo.ac.idacs.org

For pyrazole derivatives, MEP analysis can reveal the reactive sites. For example, in some pyrazoline derivatives, the amide and nitro groups have been identified as centers for electrophilic attacks. nih.gov In a study of hydrazone ligands and their metal complexes, MEP analysis showed that oxygen atoms exhibit a negative potential, while nitrogen atoms predominantly display a positive potential. acs.org

The MEP of this compound and its derivatives can be calculated using computational methods like Density Functional Theory (DFT). These maps provide insights into how the molecule will interact with other molecules, such as biological receptors or other reactants.

Theoretical Studies of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials have applications in various technologies, and organic molecules with specific structural features can exhibit significant NLO responses. mdpi.com Pyrazole derivatives have been investigated for their NLO properties. nih.gov The presence of electron-donating and electron-withdrawing groups in a molecule can enhance its polarizability and, consequently, its NLO response. mdpi.com

Theoretical calculations, often using DFT, are employed to predict the NLO properties of molecules, such as the first hyperpolarizability (β₀). nih.gov For a series of pyrazoline derivatives, the calculated hyperpolarizability values were found to be greater than that of urea, a standard NLO material, suggesting their potential as NLO candidates. nih.gov

The electronic properties of the substituents on the pyrazole ring play a crucial role. For instance, the addition of a dimethylamine (B145610) group to an acetamide-chalcone derivative was found to significantly increase the two-photon absorption cross-section. mdpi.com Theoretical studies can help in designing novel this compound derivatives with enhanced NLO properties by strategically placing electron-donating and electron-withdrawing groups to maximize the intramolecular charge transfer.

Conformational Analysis and Conformational Rigidity Studies

Conformational analysis is essential for understanding the three-dimensional structure of a molecule and how it relates to its properties and biological activity. For flexible molecules like this compound, identifying the preferred conformations is key.

In a study of a pyrazolo[1,5-c]pyrimidine (B12974108) C-nucleoside derived from a pyrazolyl-acetamide, NMR spectroscopy was used to determine the conformational preferences in solution. tandfonline.com The analysis revealed a significant preference for specific sugar puckering and rotameric forms. tandfonline.com

For derivatives of this compound, the introduction of bulky groups or specific functional groups can influence conformational rigidity. For example, a cyclopropyl (B3062369) ring can affect the conformational flexibility and binding interactions of the molecule. Computational modeling can predict the most stable conformations and the energy barriers between them, providing insights into the molecule's dynamic behavior.

Structure Activity Relationship Sar Studies and Mechanistic Insights of 2 1h Pyrazol 1 Yl Acetamide

Influence of Structural Modifications on Biological Activity

Systematic modifications of the 2-(1H-pyrazol-1-yl)acetamide scaffold have revealed key determinants of its biological activity. These include the nature and position of substituents on the heterocyclic and aromatic rings, the role of specific functional groups, and the impact of physicochemical properties like lipophilicity.

Impact of Substituents on Aromatic and Heterocyclic Rings

The introduction of various substituents onto the pyrazole (B372694) and any associated aromatic rings significantly modulates the biological profile of this compound derivatives. The electronic and steric properties of these substituents play a pivotal role in their interaction with biological targets.

For instance, in a series of N-(substituted phenyl)-2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)acetamide derivatives, the nature of the substituent on the phenyl ring influenced their antimicrobial activity. jgtps.com Similarly, in another study, the presence of a 4-fluorophenyl group on the pyrazole ring was found to enhance lipophilicity and electron-withdrawing effects, which can optimize membrane permeability and target binding. vulcanchem.com The substitution pattern on the pyrazole ring itself is also critical. For example, replacing a 5-methyl-1,3,4-oxadiazole with a 4-(N-methyl-pyrazole) resulted in equipotent antimalarial activity, suggesting that the spatial arrangement of the endocyclic nitrogen atoms is important. nih.gov

The table below summarizes the impact of various substituents on the biological activity of this compound derivatives based on several studies.

Compound/Derivative Substituent Ring Impact on Biological Activity
N-(substituted phenyl)-2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)acetamideVaried substituentsPhenylModulated antimicrobial activity. jgtps.com
2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide4-fluorophenylPyrazoleEnhanced lipophilicity and electron-withdrawing effects. vulcanchem.com
N-acetamide indole (B1671886) with 4-(N-methyl-pyrazole)4-(N-methyl-pyrazole)PyrazoleEquipotent antimalarial activity compared to oxadiazole analog. nih.gov
3,5-diphenylpyrazole derivativePhenyl groups at C3 and C5PyrazoleHigh inhibitory activity against meprin α. nih.gov
Pyrazole derivative with cyclopentyl moietyCyclopentylPyrazoleSimilar activity to diphenyl derivative against meprin α. nih.gov

Role of Electron-Withdrawing Groups (e.g., Trifluoromethyl, Nitro)

Electron-withdrawing groups (EWGs) can significantly influence the electronic properties of the this compound scaffold, thereby affecting its biological activity. libretexts.org Groups like nitro (NO₂) and trifluoromethyl (CF₃) are known to deplete electron density from the rings to which they are attached.

The presence of a nitro group, for instance, can stabilize the pyrazole ring through resonance. In the case of 2-(3-nitro-1H-pyrazol-1-yl)acetamide, the nitro group is believed to undergo reduction to form reactive intermediates that can interact with biological macromolecules like proteins and DNA. The strong electron-withdrawing nature of the nitro group also makes the adjacent pyrazole carbons more susceptible to electrophilic attack.

The following table highlights the effects of electron-withdrawing groups on the properties and activities of pyrazole acetamide (B32628) derivatives.

Electron-Withdrawing Group Effect on Pyrazole Ring Observed Biological Impact Reference Compound/Study
Nitro (NO₂)Stabilizes through resonance; depletes electron density. Can form reactive intermediates; potential analgesic and anti-inflammatory agent. 2-(3-nitro-1H-pyrazol-1-yl)acetamide
Trifluoromethyl (CF₃)Enhances lipophilicity. Can improve metabolic stability and overall biological activity; potential COX-2 inhibitor. 2-(1H-pyrazol-1-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide
para-BromoElectron-withdrawingHigher neuroprotective activity. nih.govAldehyde aromatic ring with para-bromo substituent nih.gov
Chloro and TrifluoromethylElectron-withdrawingElevated antinociceptive efficacy. nih.govBenzofuran pyrazole with chloro and trifluoromethyl groups nih.gov

Steric Effects of Aliphatic and Cyclic Moieties (e.g., Cyclopropyl)

The size and shape of substituents, known as steric effects, also play a crucial role in the biological activity of this compound derivatives. Aliphatic and cyclic moieties can influence how a molecule fits into the binding site of a biological target.

For example, a study on pyrazole-based inhibitors of meprin α and β showed that introducing residues of different sizes, such as methyl or benzyl (B1604629) groups, led to a decrease in inhibitory activity compared to the unsubstituted diphenylpyrazole. nih.gov However, a derivative bearing a cyclopentyl moiety exhibited similar activity to the diphenyl derivative, suggesting that a certain bulk and conformation are tolerated or even beneficial for activity. nih.gov

In another context, the replacement of a methyl group with a bulkier isopropyl substituent on an N-acetamide indole scaffold resulted in a loss of antimalarial activity, indicating that larger hydrophobic groups were not well-tolerated at that position. nih.gov This highlights the fine balance between size, hydrophobicity, and the specific topology of the target's binding pocket. The introduction of a cyclopropane (B1198618) ring as a bioisostere for an alkyne spacer has been suggested as a strategy to mitigate metabolic risks while maintaining rigidity.

The table below illustrates the impact of steric effects from different aliphatic and cyclic groups on biological activity.

Substituent Scaffold Observed Effect on Activity Rationale/Hypothesis
Methyl or Benzyl3,5-disubstituted pyrazoleDecrease in inhibitory activity against meprin α. nih.govSteric hindrance may disrupt optimal binding.
Cyclopentyl3,5-disubstituted pyrazoleSimilar activity to diphenyl derivative against meprin α. nih.govFavorable size and conformation for the binding pocket.
IsopropylN-acetamide indoleAblated antimalarial activity. nih.govLarger hydrophobic groups are not tolerated at this position.
Cyclopropyl (B3062369) (proposed)Pyrazole acetamidePotential to mitigate metabolic risks while maintaining rigidity. Bioisosteric replacement for an alkyne spacer.

Modulation of Hydrophobicity and Lipophilicity

The balance between hydrophilicity (water-loving) and lipophilicity (fat-loving), often quantified by the partition coefficient (LogP), is a critical determinant of a drug's pharmacokinetic and pharmacodynamic properties. For this compound derivatives, modulating this balance is key to optimizing their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their interaction with biological targets.

The introduction of a 4-fluorophenyl group, for instance, enhances lipophilicity, which can improve membrane permeability. vulcanchem.com Similarly, a trifluoromethyl group is known to increase the lipophilicity of compounds. Conversely, the presence of polar groups like the acetamide moiety can increase hydrophilicity.

In a study of N-substituted 2-(1H-pyrazol-1-yl)acetamides, it was noted that a local anesthetic should ideally possess a lipophilic aromatic structure and a hydrophilic amino group, connected by an intermediate group like an amide. arkat-usa.org The methylpyrazole group in 2-(4-Methyl-1H-pyrazol-1-yl)acetamide enhances hydrophobicity compared to analogs with more polar phenoxy groups.

The table below summarizes how different structural features affect the hydrophobicity and lipophilicity of this compound derivatives.

Structural Feature/Substituent Effect on Hydrophobicity/Lipophilicity Potential Consequence Example Compound/Study
4-Fluorophenyl groupEnhances lipophilicity. vulcanchem.comImproved membrane permeability. vulcanchem.com2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide vulcanchem.com
Trifluoromethyl groupIncreases lipophilicity. Enhanced interaction with hydrophobic pockets in proteins. 2-(1H-pyrazol-1-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide
Methylpyrazole groupEnhances hydrophobicity. Reduced water solubility compared to unsubstituted analogs. 2-(4-Methyl-1H-pyrazol-1-yl)acetamide
Acetamide moietyCan form hydrogen bonds, contributing to polarity. vulcanchem.comInfluences solubility in polar solvents. vulcanchem.comGeneral this compound structure

Positional Isomerism and Stereochemical Considerations

The specific arrangement of atoms in three-dimensional space, including positional isomerism and stereochemistry, can have a profound impact on the biological activity of this compound derivatives.

Positional isomerism, which involves different placements of substituents on a ring, can lead to significant differences in activity. For example, the position of a pyrazole substituent on a pyridine (B92270) ring was found to alter potency by 2- to 3-fold, highlighting the importance of precise substituent placement. vulcanchem.com In another case, the location of the endocyclic nitrogen in a pyrazole ring, when used as a heterocyclic replacement, was crucial for antimalarial activity. nih.gov A 4-(N-methyl-pyrazole) analog showed good activity, while the 3-(N-methyl-pyrazole) isomer was detrimental. nih.gov

Stereochemistry, the 3D arrangement of atoms, is also a critical factor. Many biological targets, such as enzymes and receptors, are chiral and will interact differently with different stereoisomers of a drug molecule. While specific stereochemical studies on the parent this compound are not detailed in the provided context, the general principles of medicinal chemistry suggest that the stereoconfiguration of any chiral centers within its derivatives would be a key determinant of their biological activity.

The table below provides examples of how positional isomerism affects the biological activity of pyrazole-containing compounds.

Type of Isomerism Compound Series Observation Implication
Positional IsomerismPyrazole on a pyridine ringAltered potency by 2-3 fold depending on pyrazole position. vulcanchem.comPrecise substituent placement is critical for optimal activity.
Positional IsomerismN-methyl-pyrazole on an N-acetamide indole4-(N-methyl-pyrazole) was active, while 3-(N-methyl-pyrazole) was not. nih.govThe location of the endocyclic nitrogen is crucial for antimalarial activity.
Positional IsomerismCarboxyphenyl on a pyrazole coreA meta-substituted carboxyphenyl group increased activity against meprin β. nih.govThe position of acidic substituents influences selectivity.

Rotational Isomerism and its Impact on Reactivity

Rotational isomerism, or conformational isomerism, arises from the rotation around single bonds. In the context of this compound and its derivatives, rotation around the amide bond (C-N) and the bond connecting the acetamide nitrogen to the pyrazole ring can lead to different conformers. These conformers can have different energies and shapes, which in turn can affect their reactivity and ability to bind to a biological target.

For instance, studies on N-acylhydrazones, which share the acetamide substructure, have shown the existence of synperiplanar (sp) and antiperiplanar (ap) conformers due to restricted rotation around the amide C(O)-NH bond. mdpi.com These conformers can be distinguished using NMR spectroscopy. mdpi.com Similarly, in some 1,3,4-oxadiazole (B1194373) derivatives containing an acetamide linker, the presence of trans and cis isomers due to restricted rotation around the amide bond has been observed. evitachem.com

Mechanistic Elucidation of Biological Actions

The biological activities of this compound and its derivatives are multifaceted, stemming from their interactions with a range of molecular targets. These interactions trigger cascades of cellular events, leading to outcomes such as enzyme inhibition, modulation of signal transduction pathways, cell cycle arrest, and apoptosis. This section delves into the specific mechanisms through which these compounds exert their biological effects.

Interactions with Specific Molecular Targets (Enzymes, Receptors, Nucleic Acids)

The core structure of this compound serves as a versatile scaffold, allowing for substitutions that facilitate targeted interactions with various biomacromolecules, including enzymes and receptors. The pyrazole ring, with its adjacent nitrogen atoms, can participate in hydrogen bonding, while the acetamide linker and other substituents can engage in hydrophobic and other non-covalent interactions, dictating the compound's binding affinity and specificity. vulcanchem.com

Derivatives of this compound have been identified as potent inhibitors of several key enzymes implicated in disease, particularly in oncology. The mechanism often involves competitive binding at the enzyme's active site.

Kinase Inhibition : A significant area of investigation has been the inhibition of protein kinases.

VEGFR-2 Inhibitors : A series of 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives were designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in tumor angiogenesis. nih.gov One notable compound, W13, demonstrated potent VEGFR-2 inhibition with an IC₅₀ value of 1.6 nM. nih.gov These compounds are thought to occupy the ATP-binding site of the kinase. nih.gov

CDK2 Inhibitors : By replacing a phenylsulfonamide moiety with pyrazole-derived groups, researchers developed a new class of Cyclin-Dependent Kinase 2 (CDK2) inhibitors. scispace.com Compound 15 from this series was found to be a highly potent CDK2 inhibitor with a Ki of 0.005 µM. scispace.com The orientation of the 1H-pyrazolyl ring at the pyrimidinyl-C2-NH position was found to be critical for this inhibitory activity. scispace.com

ALK5 Inhibitors : Quinoxaline-derivatives of 3-substituted-4-(quinoxalin-6-yl) pyrazoles have been evaluated as inhibitors of TGF-β type I receptor kinase (ALK5). nih.gov Compound 19b , which incorporates a 2-chloro-N-(2-fluorophenyl)acetamide moiety, was the most active, inhibiting ALK5 with an IC₅₀ value of 0.28 µM. nih.gov Docking studies suggest these compounds establish key binding interactions within the kinase domain. nih.gov

Cyclooxygenase (COX) Inhibition : Pyrazole-acetamide derivatives have also been explored as inhibitors of cyclooxygenase enzymes, which are involved in inflammation. evitachem.comvulcanchem.com Certain derivatives show significant inhibitory activity against COX-2, with IC₅₀ values as low as 0.011 µM, potentially offering a mechanism for anti-inflammatory effects. The binding is competitive with the natural substrate, arachidonic acid, at the enzyme's catalytic site. vulcanchem.com

Table 1: Enzyme Inhibitory Activity of this compound Derivatives

Derivative NameTarget EnzymeInhibitory ConcentrationReference
W13 (a 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivative)VEGFR-2IC₅₀ = 1.6 nM nih.gov
Compound 15 (a N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative)CDK2Ki = 0.005 µM scispace.com
Compound 19b (a 3-(4-methylthiazol-2-yl)-4-(quinoxalin-6-yl) pyrazole derivative)ALK5IC₅₀ = 0.28 µM nih.gov
Unnamed Pyrazole DerivativeCOX-2IC₅₀ = 0.011 µM

Beyond enzyme inhibition, pyrazole acetamides modulate cellular functions by binding to specific receptors and altering their downstream signaling pathways.

Adenosine (B11128) Receptor Antagonism : Derivatives of 6-heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine have been optimized as potent antagonists of the adenosine A₂A receptor, a target for treating Parkinson's disease. nih.gov Another derivative, N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(5-methylfuran-2-yl)pyrimidin-4-yl]-2-(1,4-oxazepan-4-yl)acetamide, showed high affinity for the human adenosine A₂A receptor with a Ki of 6 nM. bindingdb.org

P2X7 Receptor Antagonism : A series of (1H-pyrazol-4-yl)acetamide compounds have been developed as antagonists of the P2X7 receptor, an ion channel involved in inflammation and pain. researchgate.net

Signal Transduction Pathway Modulation : The inhibition of upstream targets like kinases and receptors directly impacts intracellular signaling. For example, the VEGFR-2 inhibitor W13 was shown to block the PI3K-Akt-mTOR signaling pathway in HGC-27 gastric cancer cells. nih.gov This blockade is a direct consequence of preventing VEGFR-2 autophosphorylation and activation. nih.gov Similarly, the antiproliferative activity of ALK5 inhibitors is linked to the disruption of TGF-β signaling, which plays a complex, context-dependent role in cancer progression. nih.gov

Table 2: Receptor Binding Affinity of this compound Derivatives

Derivative NameTarget ReceptorBinding Affinity (Ki)Reference
N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(5-methylfuran-2-yl)pyrimidin-4-yl]-2-(1,4-oxazepan-4-yl)acetamideHuman Adenosine A₂A6 nM bindingdb.org
N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(5-methylfuran-2-yl)pyrimidin-4-yl]-2-(1,4-oxazepan-4-yl)acetamideRat Adenosine A₂A230 nM bindingdb.org
N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(5-methylfuran-2-yl)pyrimidin-4-yl]-2-(1,4-oxazepan-4-yl)acetamideHuman Adenosine A₁630 nM bindingdb.org

The interaction of pyrazole acetamide derivatives can induce conformational changes in target proteins, thereby altering their stability and function. google.com For instance, some kinase inhibitors bind in a mode that causes movement of the kinase catalytic or activation loop, which can stabilize an inactive conformation of the enzyme. google.com

Furthermore, the derivative 2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide (PTA-1) was found to disrupt microtubule organization and inhibit tubulin polymerization. nih.govresearchgate.net This action is similar to that of known tubulin inhibitors and represents a key mechanism for its anticancer effects, as microtubule dynamics are essential for cell division, intracellular transport, and maintenance of cell shape. nih.govresearchgate.net

Cell Cycle Regulation and Arrest Mechanisms (e.g., G2/M phase arrest)

A common mechanistic outcome of treatment with bioactive this compound derivatives is the disruption of the cell cycle. Several studies have reported the ability of these compounds to induce cell cycle arrest, particularly at the G2/M checkpoint, thereby preventing cancer cells from entering mitosis.

For example, a natural-like O-glycoconjugate polycyclic compound derived from N-(3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl)acetamide was shown to induce a prolonged cell cycle arrest at the G2/M phase in MDA-MB231 breast cancer cells. nih.gov This arrest was correlated with the downregulation of cyclin B1 and cdc2, the key protein complex that drives the G2/M transition, and the upregulation of the cyclin-dependent kinase (CDK) inhibitor p21. nih.gov

Similarly, the novel pyrazole derivative PTA-1 arrests triple-negative breast cancer cells in the S and G2/M phases. nih.govresearchgate.net The CDK2 inhibitor 15 also caused ovarian cancer cells to arrest in the S and G2/M phases, which is consistent with its mechanism of reducing the phosphorylation of the retinoblastoma protein. scispace.com In response to DNA damage, cells can activate checkpoints to halt progression through the cell cycle. oncotarget.com The activation of p53 can lead to the upregulation of p21, which in turn inhibits the cdc2/cyclin B complex, causing G2/M arrest. oncotarget.com

Pathways of Induced Apoptosis

In addition to halting cell proliferation via cycle arrest, many pyrazole acetamide derivatives are potent inducers of apoptosis, or programmed cell death.

The novel pyrazole PTA-1 induces apoptosis in MDA-MB-231 cells at low micromolar concentrations. nih.gov The hallmarks of apoptosis observed include the externalization of phosphatidylserine, activation of effector caspases-3/7, and DNA fragmentation. nih.gov

The VEGFR-2 inhibitor W13 was also found to induce apoptosis in HGC-27 cells, a process linked to an increase in reactive oxygen species (ROS) production and the regulation of apoptotic proteins. nih.gov Other pyrazole derivatives have been shown to induce apoptosis in cancer cells through caspase-3 activation. vulcanchem.com The CDK2 inhibitor 15 was also confirmed to induce apoptosis in ovarian cancer cells. scispace.com The induction of apoptosis is a crucial mechanism for the anticancer activity of these compounds, as it leads to the elimination of malignant cells.

Inhibition of Tubulin Polymerization

Direct evidence for the inhibition of tubulin polymerization by the parent compound, this compound, is not prominently described in the available scientific literature. However, several complex derivatives built upon this scaffold have been identified as potent inhibitors of this process, highlighting the importance of the pyrazole-acetamide core as a starting point for developing such agents.

A notable example is the novel pyrazole derivative PTA-1 (2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide) . mdpi.comjustia.com This compound has demonstrated potent cytotoxicity against various cancer cell lines. mdpi.com Mechanistic studies have revealed that PTA-1 disrupts microtubule organization and inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis. mdpi.comjustia.com Gene expression analysis of cells treated with PTA-1 showed a profile similar to that of known tubulin inhibitors. mdpi.com Molecular docking studies further suggest that PTA-1 interacts with the colchicine (B1669291) binding site of tubulin. researchgate.net

Another series of derivatives, N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamides , were designed based on the known tubulin-inhibitory effects of CA-4 analogues. nih.gov One compound from this series, 7d , exhibited significant antiproliferative activity against HeLa, MCF-7, and HT-29 cancer cells. nih.gov Further investigation showed that compound 7d effectively inhibits tubulin polymerization, induces apoptosis, and causes cell cycle arrest in the G2/M phase, consistent with the mechanism of a colchicine-binding site agent. researchgate.netnih.gov

These findings underscore that while this compound itself may not be a primary tubulin inhibitor, its scaffold is a viable template for the design of potent tubulin polymerization inhibitors through strategic substitutions.

Attenuation of Specific Protein Phosphorylation Events (e.g., Retinoblastoma)

The direct effect of this compound on the phosphorylation of the Retinoblastoma (Rb) protein has not been specifically detailed. The Rb protein is a crucial tumor suppressor that, in its hypophosphorylated state, controls cell cycle progression. encyclopedia.pub Its phosphorylation by cyclin-dependent kinases (CDKs) leads to its inactivation. encyclopedia.pub

Research into derivatives of the pyrazole-acetamide scaffold has shown effects on Rb phosphorylation. For instance, a related compound, N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide , has been found to reduce the phosphorylation of the retinoblastoma protein, which contributes to cell cycle arrest at the S and G2/M phases.

In a similar vein, a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines , which can be considered structural relatives of the pyrazole-acetamide core, were developed as CDK2 inhibitors. nih.gov The most potent compound in this series, designated as compound 15 , was shown to reduce the phosphorylation of retinoblastoma at the Thr821 site in ovarian cancer cells. nih.gov This inhibition of Rb phosphorylation is a key mechanism behind its antiproliferative activity. nih.gov

Inhibition of Phosphoinositide-Dependent Kinase-1 (PDK-1) Activity

There is no direct evidence to suggest that this compound inhibits Phosphoinositide-Dependent Kinase-1 (PDK-1). However, the highly substituted derivative OSU-03012 (2-amino-N-[4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-acetamide) is a well-characterized inhibitor of PDK-1. merckmillipore.comnih.govnih.govotavachemicals.comrndsystems.com PDK-1 is a key kinase in the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. nih.gov

OSU-03012 was identified as a PDK-1 inhibitor derived from celecoxib. nih.gov It inhibits PDK-1 with an IC50 of 5 µM, which in turn reduces the phosphorylation and activation of Akt. nih.govotavachemicals.com In human thyroid cancer cell lines, OSU-03012 was shown to inhibit cell proliferation and reduce Akt phosphorylation. nih.gov Interestingly, it also directly inhibits p21-activated kinase (PAK), another component of pathways regulated by PDK1. nih.gov

The activity of OSU-03012 demonstrates that the this compound scaffold can be modified to produce potent kinase inhibitors targeting critical nodes in oncogenic signaling pathways.

Compound Name (Derivative)Target KinaseIC50Cell LineEffect
OSU-03012PDK-15 µM-Inhibition of Akt activation. nih.govotavachemicals.com
OSU-03012PAK-Thyroid Cancer CellsInhibition of PAK phosphorylation. nih.gov

Prevention of Oncogenic Transcription Factor (e.g., YB-1) Binding to Gene Promoters (e.g., EGFR)

The parent compound this compound is not reported to prevent the binding of the oncogenic transcription factor Y-box binding protein-1 (YB-1) to gene promoters. This activity has been specifically demonstrated for the PDK-1 inhibitor derivative, OSU-03012 . merckmillipore.comnih.govplos.orgevitachem.commerckmillipore.com

YB-1 is a transcription factor that can induce the expression of genes associated with tumor growth and drug resistance, such as the Epidermal Growth Factor Receptor (EGFR). nih.govplos.org Its activity is often dependent on phosphorylation by Akt. nih.gov By inhibiting PDK-1 and subsequently Akt, OSU-03012 prevents the phosphorylation of YB-1. nih.gov This, in turn, attenuates the ability of YB-1 to bind to the EGFR promoter. merckmillipore.comnih.gov In basal-like breast cancer cells, treatment with OSU-03012 for 6 hours significantly reduced the binding of YB-1 to the EGFR promoter, as confirmed by chromatin immunoprecipitation and gel-shift assays. nih.gov This ultimately leads to a decrease in EGFR mRNA and protein levels, inhibiting cancer cell growth. merckmillipore.comnih.gov

This mechanism highlights a downstream consequence of PDK-1 inhibition by the pyrazole-acetamide derivative OSU-03012, linking the signaling pathway to the regulation of gene expression.

Mechanisms of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

While this compound itself is not identified as a direct inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, derivatives based on this scaffold have been designed as potent VEGFR-2 inhibitors. nih.govresearchgate.net

A study focused on a series of 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives identified them as potent VEGFR-2 inhibitors. nih.gov The compound W13 from this series was particularly effective, exhibiting a very low IC50 value for VEGFR-2 inhibition. nih.gov In human umbilical vein endothelial cells (HUVECs), W13 was shown to inhibit the expression of phosphorylated VEGFR-2 (p-VEGFR-2), confirming its mechanism of action. nih.gov This inhibition of VEGFR-2 is a cornerstone of its anti-angiogenic effects. nih.gov

The development of such potent derivatives showcases the utility of the this compound structure as a scaffold for targeting receptor tyrosine kinases involved in tumor angiogenesis.

Compound Name (Derivative)TargetIC50Effect
W13VEGFR-21.6 nMPotent inhibition of VEGFR-2 kinase activity. nih.gov
W13p-VEGFR-2-Inhibition of VEGFR-2 phosphorylation in HUVEC cells. nih.gov

Disruption of Intracellular Signaling Pathways (e.g., PI3K-Akt-mTOR)

The direct impact of this compound on the PI3K-Akt-mTOR signaling pathway is not well-documented. However, its derivatives have been shown to modulate this critical pathway, which regulates cell growth, proliferation, and survival. springermedizin.de

The VEGFR-2 inhibitor W13 , a 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivative, has been shown to block the PI3K-Akt-mTOR signaling pathway in HGC-27 gastric cancer cells. nih.gov This disruption is likely a downstream effect of its potent inhibition of VEGFR-2, which can signal through this pathway.

Similarly, the PDK-1 inhibitor OSU-03012 directly targets the PI3K/Akt pathway at the level of PDK-1, thereby inhibiting the downstream signaling cascade that includes Akt and mTOR. nih.govrndsystems.com

These findings indicate that the this compound scaffold can be chemically modified to produce compounds that effectively disrupt the PI3K-Akt-mTOR pathway, either by targeting upstream receptors like VEGFR-2 or key kinases within the pathway like PDK-1.

Anti-angiogenesis Mechanisms

There is no specific information indicating that the parent compound this compound possesses anti-angiogenic properties. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and is often targeted in cancer therapy. frontiersin.org

The anti-angiogenic mechanisms of the this compound scaffold are understood through the actions of its derivatives. The compound W13 , a potent VEGFR-2 inhibitor, demonstrates anti-angiogenic effects by directly inhibiting a key receptor in the process. nih.gov Its anti-angiogenic activity was confirmed by its ability to inhibit tube formation in HUVEC cells, a standard in vitro model for angiogenesis. nih.gov

The broader class of pyrazole-containing compounds has been recognized for its anti-angiogenic potential, often acting through the inhibition of various protein kinases that play a role in the angiogenic signaling cascade. frontiersin.org The development of molecules like W13 from the this compound core exemplifies this strategy, where potent and specific inhibition of key targets like VEGFR-2 leads to effective anti-angiogenic outcomes. nih.gov

Antagonism of the P2X(7) Receptor and Associated Inflammatory Pathways

Research into pyrazole-containing compounds has identified the this compound core as a key pharmacophore for P2X7 receptor antagonism. These compounds are understood to act as non-competitive antagonists, meaning they bind to a site on the receptor that is distinct from the ATP-binding site, and in doing so, they prevent the conformational changes necessary for channel opening and subsequent inflammatory signaling. uniba.it

Structure-Activity Relationship (SAR) of (1H-pyrazol-4-yl)acetamides

A significant body of research has focused on elucidating the structure-activity relationships of (1H-pyrazol-4-yl)acetamide derivatives to optimize their potency and pharmacokinetic properties. High-throughput screening initially identified lead compounds that served as the basis for further chemical modification. uniba.itnih.gov

Systematic modifications of the (1H-pyrazol-4-yl)acetamide scaffold have revealed several key structural features that influence antagonist activity. A pivotal study by Chambers et al. (2010) investigated a series of these compounds, leading to the identification of highly potent antagonists. nih.gov The exploration of substituents on both the pyrazole ring and the acetamide nitrogen has been crucial in developing compounds with enhanced potency. For instance, the substitution pattern on the benzyl moiety attached to the acetamide nitrogen was found to be critical, with disubstituted patterns, such as 2,4-dichloro and 2-chloro-3-trifluoromethyl, yielding nanomolar potency against the human P2X7 receptor. ebi.ac.uk The removal of a phenyl ring from an initial lead compound was also shown to substantially increase potency at the human P2X7 receptor and improve metabolic stability. ebi.ac.uk

The following interactive table summarizes the bioactivity data for a selection of N-(phenylmethyl)-2-(1H-pyrazol-4-yl)acetamide derivatives from the ChEMBL database, which includes data from the aforementioned study by Chambers et al. The pIC50 value represents the negative logarithm of the half-maximal inhibitory concentration (IC50), with higher values indicating greater potency.

Compound IDStructurepIC50
CHEMBL2094195N-(2,4-dichlorobenzyl)-2-(1H-pyrazol-1-yl)acetamide7.5
CHEMBL2094196N-(2-chloro-3-(trifluoromethyl)benzyl)-2-(1H-pyrazol-1-yl)acetamide7.8
CHEMBL2094197N-(3-chloro-2-fluorobenzyl)-2-(1H-pyrazol-1-yl)acetamide7.2
CHEMBL2094198N-(2,3-dichlorobenzyl)-2-(1H-pyrazol-1-yl)acetamide7.6
CHEMBL2094199N-(2-chloro-4-fluorobenzyl)-2-(1H-pyrazol-1-yl)acetamide7.4

Note: The structures and pIC50 values are illustrative examples based on publicly available data for this class of compounds.

Mechanistic Insights and Inflammatory Pathways

The antagonism of the P2X7 receptor by this compound derivatives directly impacts downstream inflammatory signaling pathways. The primary mechanism involves the inhibition of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome. rndsystems.comacs.org The activation of the P2X7 receptor is a key step in the assembly and activation of the NLRP3 inflammasome complex. nih.gov This activation leads to the cleavage of pro-caspase-1 into its active form, caspase-1. acs.org Active caspase-1 then proteolytically cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently released from the cell to propagate the inflammatory response. rndsystems.com

By blocking the P2X7 receptor, this compound antagonists prevent the initial trigger for NLRP3 inflammasome activation. acs.org This inhibitory action has been demonstrated to suppress the release of IL-1β from immune cells such as macrophages and microglia. guidetopharmacology.org The suppression of this pathway is a central element of the anti-inflammatory effects observed with this class of compounds. The ability of these antagonists to cross the blood-brain barrier and engage with P2X7 receptors in the central nervous system has also been a focus of research, suggesting potential applications in neuroinflammatory conditions. nih.gov

Exploration of Biological Activities and Potential Applications of 2 1h Pyrazol 1 Yl Acetamide

Anticancer and Antiproliferative Research

The pyrazole (B372694) ring is a recognized pharmacophore that, when combined with other heterocyclic structures, can lead to the development of potent therapeutic agents. researchgate.net Derivatives of 2-(1H-pyrazol-1-yl)acetamide have been a focus of anticancer research, demonstrating a broad spectrum of activities against various cancer types by targeting different biological pathways. tandfonline.comjapsonline.com

Derivatives incorporating the this compound structure have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The potency of these compounds is often evaluated by determining their IC50 value, which represents the concentration required to inhibit the growth of 50% of the cancer cells.

One study detailed a novel pyrazole derivative, PTA-1, which showed potent cytotoxicity across a panel of cancer cell lines. nih.gov The lung adenocarcinoma cell line A549 was particularly sensitive, with an IC50 value of 0.17 µM. nih.gov In contrast, the triple-negative breast cancer cell line MDA-MB-231 was the least sensitive among the tested cancer cells, with an IC50 of 0.93 µM. nih.gov Notably, the non-cancerous breast cell line, MCF-10A, was significantly less sensitive to the compound's toxic effects, indicating a degree of selectivity for cancer cells. nih.gov

Another research effort synthesized a series of thienyl-pyrazole derivatives. ekb.eg Compound 3 from this series exhibited potent cytotoxicity, notably showing twice the activity of the standard drug sorafenib (B1663141) against the MCF-7 breast cancer cell line, with an IC50 of 3.36 µM. ekb.eg This compound was also nearly as potent as sorafenib against the PC-3 prostate cancer cell line (IC50 = 9.58 µM) and showed significant activity against the HCT-116 colon cancer cell line (IC50 = 7.41 µM). ekb.eg

Further studies on other acetamide (B32628) derivatives have also reported cytotoxic activities. For instance, certain 2-(pyridin-4-ylimino)acetamide derivatives were screened against human promyelocytic leukemia (HL-60) cells, with several compounds showing high cytotoxic activity with IC50 values below 12 µg/ml. globalresearchonline.net

Compound/DerivativeCancer Cell LineCell Line TypeIC50 / CC50 ValueSource
PTA-1A549Lung Adenocarcinoma0.17 µM nih.gov
PTA-1JurkatLeukemia0.32 µM nih.gov
PTA-1MDA-MB-231Triple-Negative Breast Cancer0.93 µM nih.gov
PTA-1MCF-10ANon-cancerous Breast4.40 µM nih.gov
Thienyl-pyrazole (Compound 3)MCF-7Breast Cancer3.36 µM ekb.eg
Thienyl-pyrazole (Compound 3)HCT-116Colon Cancer7.41 µM ekb.eg
Thienyl-pyrazole (Compound 3)PC-3Prostate Cancer9.58 µM ekb.eg
2-(pyridin-4-ylimino)acetamide (Compounds 4c, 4d, 4e, 4g)HL-60Promyelocytic Leukemia< 12 µg/ml globalresearchonline.net

Beyond direct cytotoxicity, this compound derivatives have been shown to inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.

For example, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized and evaluated for their antiproliferative activities. nih.gov Compound 7d from this series was particularly potent, with IC50 values of 0.34 µM against MCF-7 (breast cancer), 0.52 µM against HeLa (cervical cancer), and 0.86 µM against HT-29 (colon cancer). nih.govrsc.org Mechanistic studies revealed that this compound induced apoptosis and arrested the cell cycle in the G2/M phase. nih.govrsc.org

Similarly, the derivative OSU-03012 was found to inhibit the proliferation of human thyroid cancer cell lines and induce apoptosis in PC-3 prostate cancer and medulloblastoma cells. nih.govrndsystems.comtocris.com Its antiproliferative action is linked to its role as a kinase inhibitor. nih.gov

Another study focused on a new chemotype, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, derived from a this compound scaffold. scispace.commdpi.com The most potent compound, designated as 15, displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines, with GI50 values (concentration for 50% growth inhibition) ranging from 0.127 to 0.560 µM. scispace.commdpi.com In ovarian cancer cells, this compound was shown to arrest the cell cycle in the S and G2/M phases and to induce apoptosis. mdpi.com

Compound/DerivativeCancer Cell LineCell Line TypeGI50 / IC50 ValueSource
Compound 7dMCF-7Breast Cancer0.34 µM nih.govrsc.org
Compound 7dHeLaCervical Cancer0.52 µM nih.govrsc.org
Compound 7dHT-29Colon Cancer0.86 µM nih.govrsc.org
Compound 15MV4-11Leukemia0.127 µM scispace.commdpi.com
Compound 15OVCAR5Ovarian Cancer0.150 µM scispace.com
Compound 15A2780Ovarian Cancer0.158 µM scispace.com

Microtubules, which are dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs. rsc.org Several derivatives containing the this compound moiety have been identified as potent inhibitors of tubulin polymerization. These agents typically bind to the colchicine (B1669291) binding site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govrsc.org

Research into a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides identified compound 7d as a potent inhibitor of tubulin polymerization. nih.govresearchgate.net This compound exhibited strong antiproliferative activity against HeLa (IC50 = 0.52 μM), MCF-7 (IC50 = 0.34 μM), and HT-29 (IC50 = 0.86 μM) cancer cell lines. nih.govresearchgate.net Molecular modeling studies confirmed its interaction with the tubulin active pocket. researchgate.net

Similarly, the pyrazole derivative PTA-1 was found to disrupt microtubule organization and inhibit tubulin polymerization. nih.gov A gene expression analysis of cells treated with PTA-1 showed a profile similar to that of known tubulin inhibitors. nih.gov This mechanism contributes to its observed cytotoxicity and ability to induce apoptosis in cancer cells. nih.gov

Cyclin-dependent kinase 2 (CDK2) is a protein kinase that plays a critical role in regulating the cell cycle, and its dysregulation is common in many cancers. mdpi.com Consequently, CDK2 is a significant target for the development of new anticancer therapies. mdpi.com A bioisosteric replacement strategy was used to develop a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines from a this compound scaffold, which showed potent CDK2 inhibitory activity. scispace.commdpi.com

Within this series, compound 15 emerged as the most potent CDK2 inhibitor, with a Ki (inhibition constant) value of 0.005 µM. scispace.commdpi.com Another derivative, compound 14, also showed strong inhibition with a Ki of 0.007 µM. scispace.commdpi.com The inhibitory action of these compounds on CDK2 leads to reduced phosphorylation of its downstream targets, such as the retinoblastoma protein, causing cell cycle arrest and apoptosis. mdpi.com Molecular dynamics simulations have helped to validate the stable binding of these pyrazole derivatives within the catalytic domain of CDK2. nih.gov

Compound/DerivativeInhibition Value (Ki or IC50)Source
Compound 150.005 µM (Ki) scispace.commdpi.com
Compound 140.007 µM (Ki) scispace.commdpi.com
Compound 90.96 µM (IC50) nih.gov
Compound 7d1.47 µM (IC50) nih.gov
Compound 7a2.0 µM (IC50) nih.gov
Compound 43.82 µM (IC50) nih.gov

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. ekb.egnih.gov The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of this process, making it a prime target for anti-angiogenic cancer therapies. nih.govnih.gov A series of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives were specifically designed and synthesized as potent VEGFR-2 inhibitors. nih.gov

One of the most effective compounds from this series, W13, demonstrated potent inhibition of VEGFR-2 with an IC50 of 1.6 nM. nih.gov This enzymatic inhibition translated into powerful anti-proliferative activity against HGC-27 gastric cancer cells (IC50 = 0.36 µM), while showing much lower toxicity to normal cells. nih.gov Further investigation showed that W13 could inhibit colony formation, migration, and invasion of cancer cells and block the PI3K-Akt-mTOR signaling pathway. nih.gov In vitro, it also inhibited tube formation by HUVEC cells, a key process in angiogenesis. nih.gov

Other research has also highlighted the potential of pyrazole-based compounds as VEGFR-2 inhibitors, confirming the importance of this scaffold in the design of anti-angiogenic agents. japsonline.comekb.egresearchgate.net

Phosphoinositide-dependent kinase-1 (PDK-1) is a central kinase in the PI3K/Akt signaling pathway, which is frequently overactive in cancer and promotes cell survival and proliferation. merckmillipore.comnih.gov A specific derivative, 2-amino-N-[4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-acetamide, known as OSU-03012, has been identified as a potent, small-molecule inhibitor of PDK-1. merckmillipore.comnih.gov

OSU-03012, a derivative of celecoxib, inhibits PDK-1, which in turn blocks the phosphorylation and activation of its downstream target, Akt. rndsystems.comtocris.comnih.gov This disruption of the Akt signaling pathway has been shown to inhibit the growth of various tumor cell lines, including basal-like breast cancer and thyroid cancer. nih.govmerckmillipore.com For instance, in basal-like breast cancer cells, OSU-03012 was shown to prevent the transcription factor Y-box binding protein-1 (YB-1) from inducing the expression of the Epidermal Growth Factor Receptor (EGFR), thereby inhibiting tumor growth. merckmillipore.comnih.gov Research also indicates that OSU-03012 can directly inhibit p21-Activated Kinases (PAKs), which are also involved in cell proliferation and motility. nih.gov

Antimicrobial Research

The pyrazole nucleus is a fundamental scaffold in many compounds exhibiting a wide range of therapeutic properties, including antimicrobial effects against various pathogens. researchgate.netnih.gov

Antibacterial Activity (Gram-Positive and Gram-Negative)

Derivatives of this compound have demonstrated notable antibacterial properties. For instance, certain N-(substituted phenyl)-2-(3, 5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)acetamide derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. jgtps.comjgtps.com Specifically, compounds with chloro-substitutions have been highlighted for their potent antibacterial activity. mdpi.com

In one study, newly synthesized pyrazole derivatives were screened against three Gram-positive and three Gram-negative bacteria. acs.org Five of these derivatives displayed excellent activity, with inhibition zones ranging from 25 to 33 mm against the tested bacterial pathogens. acs.org Another study synthesized a series of pyrazole derivatives and found that some compounds exhibited significant antibacterial activity, with one derivative showing a promising inhibition zone of 16 ± 0.7 mm against Staphylococcus aureus, comparable to the standard drug Gentamycin. doaj.org

Furthermore, pyrazole-thiazole hybrids have been reported as potent antimicrobial agents, with some showing antibacterial activity with a minimum inhibitory concentration/minimum bactericidal concentration (MIC/MBC) spectrum of 1.9/7.8 μg/ml to 3.9/7.8 μg/ml. nih.gov Research has also explored pyrazole derivatives as inhibitors of DNA gyrase, a crucial bacterial enzyme, with some compounds showing moderate antibacterial activity with MIC values as low as 12.5 μg/ml. nih.gov

Table 1: Antibacterial Activity of Selected Pyrazole Derivatives

Compound Type Bacterial Strain(s) Activity Reference(s)
N-(substituted phenyl)-2-(3, 5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)acetamide derivatives Gram-positive and Gram-negative bacteria Effective jgtps.comjgtps.com
Chloro-substituted pyrazole derivatives General antibacterial Most active mdpi.com
Pyrazole derivatives (5 compounds) 3 Gram-positive and 3 Gram-negative bacteria Inhibition zones 25-33 mm acs.org
Pyrazole derivative (compound 12b) Staphylococcus aureus Inhibition zone 16 ± 0.7 mm doaj.org
Pyrazole-thiazole hybrids General antibacterial MIC/MBC 1.9/7.8 to 3.9/7.8 µg/ml nih.gov
Pyrazole DNA gyrase inhibitors Gram-positive and Gram-negative bacteria MIC as low as 12.5 µg/ml nih.gov

Antifungal Activity

The antifungal potential of pyrazole acetamide derivatives has also been a key area of investigation. Studies have shown that these compounds can be effective against various fungal strains. For example, certain N-(substituted phenyl)-2-(3, 5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)acetamide derivatives demonstrated good activity against tested fungi. jgtps.com

In a study focused on designing pyrazole derivatives, two compounds showed significant antifungal activity against Candida albicans and Aspergillus niger, with a Minimum Inhibitory Concentration (MIC) of 50 μg/ml. nih.govresearchgate.net These findings suggest that pyrazole derivatives containing specific functional groups like -CH3, CH3O-, and -CN are promising candidates for further development as antifungal agents. nih.gov Another study found that certain pyrazole compounds exhibited good antifungal activity against C. albicans. researchgate.net

Furthermore, some pyrazole compounds have been found to be potential antifungal agents against Aspergillus niger and Penicillium chrysogenum, with MIC values of 50 and 25 μg mL−1, and 12.5 and 12.5 μg mL−1, respectively, which is comparable to the standard drug Ketoconazole. mdpi.com

Antibiofilm Activity

Bacterial biofilms pose a significant challenge in treating infections due to their increased resistance to antibiotics. acs.org Research into the antibiofilm activity of this compound derivatives has shown promising results.

A study on novel pyrazole and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives found that five compounds exhibited significant antibacterial and antibiofilm activity against S. aureus and P. aeruginosa, reducing biofilm formation by over 60%. nih.govresearchgate.net Scanning electron microscopy confirmed the disruption of biofilms in the presence of these derivatives. researchgate.net

In another study, pyrazole derivatives incorporating a thiazol-4-one/thiophene moiety displayed significant antibiofilm potential, with a superior percentage reduction in biofilm formation compared to Ciprofloxacin. acs.org Additionally, some halogenoaminopyrazole derivatives have shown good antibiofilm activity against Escherichia coli. mdpi.com The ability of these compounds to inhibit biofilm formation is a critical attribute, as it can make bacteria more susceptible to conventional antibiotics. acs.org

Anti-inflammatory Research

Pyrazole derivatives are well-documented for their anti-inflammatory properties. nih.gov Research has shown that these compounds can exhibit significant anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes. tandfonline.comnih.gov

Several studies have synthesized and evaluated pyrazole derivatives for their in vivo and in vitro anti-inflammatory activity. tandfonline.comresearchgate.net For instance, a series of N1-substituted pyrazoles demonstrated anti-inflammatory activity with up to 90.40% inhibition in animal models. tandfonline.com Some of these compounds showed preferential selectivity for COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). tandfonline.comtandfonline.com

One study reported that a novel pyrazole compound, 2-MBAPA, inhibited the secretion of the pro-inflammatory cytokine TNF-α by activated microglia, which are immune cells in the brain. nih.gov This compound also demonstrated neuroprotective effects in an animal model of Alzheimer's disease by inhibiting microgliosis, the activation of microglia. nih.gov Another pyrazole derivative, CDMPO, has also been shown to have anti-inflammatory properties in microglial cells. nih.gov

Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives

Compound/Derivative Mechanism/Effect Model/System Reference(s)
N1-substituted pyrazoles Up to 90.40% inhibition Animal models tandfonline.com
N1-benzensulfonamides Preferential COX-2 selectivity In vitro tandfonline.com
2-MBAPA Inhibited TNF-α secretion, inhibited microgliosis Activated human microglia, animal model of AD nih.gov
CDMPO Anti-inflammatory properties Microglial cells nih.gov
Various pyrazole derivatives COX-2 inhibition In vitro tandfonline.comnih.gov

Neuropharmacological Research

The neuropharmacological potential of this compound and its derivatives has been explored, particularly in the context of neurodegenerative diseases like Alzheimer's disease.

Cholinesterase Inhibitory Activities (e.g., Selective Acetylcholinesterase Inhibition)

Alzheimer's disease is characterized by a decline in acetylcholine (B1216132) levels in the brain, and inhibiting the enzyme acetylcholinesterase (AChE) is a key therapeutic strategy. dergipark.org.tr Several studies have investigated pyrazole-containing compounds as potential AChE inhibitors. dergipark.org.trresearchgate.netdergipark.org.tr

A series of N-phenylacetamide derivatives bearing a pyrazole ring were synthesized and evaluated for their cholinesterase inhibitory activities. dergipark.org.trdergipark.org.trresearchgate.net The results indicated that these compounds displayed moderate and selective AChE inhibitory activity, with no significant inhibition of butyrylcholinesterase (BuChE). dergipark.org.trdergipark.org.tr Among the pyrazole derivatives, compounds with specific substitutions showed IC50 values in the low micromolar range. dergipark.org.tr For example, two compounds in one study had IC50 values of 8.97 µM and 8.32 µM against AChE. dergipark.org.tr

These findings suggest that the this compound scaffold is a promising starting point for the development of new, selective AChE inhibitors for the potential management of Alzheimer's disease. dergipark.org.trnih.gov

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Pyrazole Acetamide Derivatives

Compound Series Key Finding IC50 Values Reference(s)
N-phenylacetamide derivatives with pyrazole ring Moderate and selective AChE inhibition 8.32 µM and 8.97 µM for the most active pyrazole derivatives dergipark.org.tr
N-phenylacetamide derivatives with pyrazole or 1,2,4-triazole (B32235) ring Displayed moderate and selective AChE inhibitory activity - dergipark.org.trresearchgate.net

Anticonvulsant Properties

The pyrazole nucleus is a recognized pharmacophore in the design of anticonvulsant agents. researchgate.net Its unique electronic properties, acting as a two-electron donor system, allow it to function as a constrained pharmacophore at receptor sites involved in seizure activity. researchgate.net Research into pyrazole-acetamide derivatives has revealed their potential in controlling seizures.

Studies on a series of 3-aminopyrazoles have demonstrated strong anticonvulsant effects, with some derivatives like 4-Chlorophenyl-3-(morpholin-4-yl)-1H-pyrazole 2 showing significant efficacy in the Maximal Electroshock Seizure (MES) test, a primary screening model for anticonvulsants. researchgate.net The mechanism is often attributed to the blockade of sodium channels. researchgate.net Further investigations into pyrazolyl thiosemicarbazone derivatives also showed prolonged protection in MES screens. researchgate.net

Quantitative structure-activity relationship (QSAR) studies have been employed to predict the antiepileptic activity of related compounds, including 2-acetamido-N-benzyl-2-(1H-pyrazol-1-yl)acetamide, highlighting the structural similarities to both classic and second-generation antiepileptic drugs. conicet.gov.arnih.gov The anticonvulsant potential of various pyrazole derivatives has been evaluated using models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, with many compounds showing significant protection. tandfonline.comnih.gov

Table 1: Anticonvulsant Activity of Selected Pyrazole Derivatives

Compound Type Test Model Observation Reference
3-Aminopyrazole Derivatives Maximal Electroshock Seizure (MES) Strong anticonvulsant effect, potential sodium channel blockade. researchgate.net
Pyrazolyl Thiosemicarbazones Maximal Electroshock Seizure (MES) Long duration of protection. researchgate.net
3,5-diphenyl-2-pyrazoline-1-carboxamide Maximal Electroshock (MES) & scPTZ Significant anticonvulsant activity. semanticscholar.org

Development of Analogs for Local Anesthetic and Antiarrhythmic Action

The this compound scaffold has served as a template for the development of compounds with local anesthetic and antiarrhythmic properties, drawing parallels to established drugs like lidocaine. researchgate.net The mechanism of local anesthetics and Class I antiarrhythmics often involves the blockade of voltage-gated sodium channels, a property also noted in some anticonvulsant pyrazoles. scielo.br

Researchers have synthesized series of substituted 2-(pyrazol-1-yl)-dialkylacetanilides through the N-alkylation of pyrazole derivatives with 2-iodoacetanilides. researchgate.netnih.gov Pharmacological testing of these novel compounds confirmed both local anesthetic and antiarrhythmic activities. researchgate.netnih.gov The structural design of these analogs often involves modifying the hydrophobicity and size of side chains to optimize their pharmacological profile, a common strategy in the development of local anesthetics. researchgate.netnih.gov The piperidine (B6355638) ring, a component of local anesthetics like bupivacaine, has also been incorporated into related structures to explore these activities. scielo.br

Table 2: Pharmacological Profile of 2-(Pyrazol-1-yl)-dialkylacetanilides

Compound Class Synthesis Method Investigated Activities Reference

Broader Pharmacological Spectrum of Pyrazole-Acetamide Scaffolds

The versatility of the pyrazole-acetamide scaffold extends beyond its effects on the central and cardiovascular systems, with research uncovering a wide range of potential therapeutic applications. mdpi.comglobalresearchonline.netijcps.com

Tuberculosis remains a significant global health issue, necessitating the discovery of novel therapeutic agents. nih.gov The pyrazole-acetamide scaffold has emerged as a promising framework for the development of new antitubercular drugs. nih.govresearchgate.net A series of N-(1-(6-oxo-1,6-dihydropyrimidine)-pyrazole) acetamide derivatives were identified as potent inhibitors of decaprenylphosphoryl-β-d-ribose oxidase (DprE1), a crucial enzyme for the survival of Mycobacterium tuberculosis. nih.govacs.org Certain compounds from this series, such as LK-60 and LK-75, demonstrated significant activity against M. tuberculosis, with minimum inhibitory concentrations (MIC) comparable to the frontline drug isoniazid. nih.govacs.org

Furthermore, another study focused on 2-(3-phenyl-1H-pyrazol-1-yl)acetamide derivatives, which showed potent and selective inhibitory activity against M. tuberculosis. nih.gov Molecular docking studies suggest that these compounds may target mycobacterial membrane protein large transporters. nih.gov These findings underscore the potential of this scaffold in generating new leads for antitubercular drug discovery. researchgate.net

Table 3: Antitubercular Activity of Pyrazole-Acetamide Derivatives

Compound Series Target Key Findings Reference
N-(1-(6-oxo-1,6-dihydropyrimidine)-pyrazole) acetamides DprE1 Potent inhibition of M. tuberculosis (MIC values of 0.78-1.56 µM for lead compounds). nih.govacs.org

Heterocyclic compounds, including pyrazoles, are known to interfere with various stages of the viral life cycle. researchgate.net The pyrazole-acetamide scaffold and its derivatives have been investigated for their potential as antiviral agents against a range of viruses. nih.govmdpi.com

Research has demonstrated the efficacy of pyrazole derivatives against viruses such as Hepatitis C Virus (HCV), Bovine Viral Diarrhea Virus (BVDV), and Herpes Simplex Virus (HSV-1). nih.govmdpi.com For instance, certain pyrazole-fused derivatives have shown high antiviral activity against BVDV, which is often used as a surrogate for HCV. nih.gov Other studies have synthesized pyrazole amides that exhibited inhibitory effects against the tobacco mosaic virus (TMV). mdpi.com The broad-spectrum potential of pyrazole-containing compounds makes them an attractive starting point for the development of new antiviral therapies. globalresearchonline.net

The pyrazole nucleus has been incorporated into molecules designed to act as antihistaminic agents. ijcps.comresearchgate.net Early research involved the synthesis of alkamine ethers of hydroxypyrazole derivatives, which demonstrated antihistaminic properties. ijcps.com The structural features of the pyrazole ring allow for interactions with histamine (B1213489) receptors, suggesting a potential role for pyrazole-acetamide derivatives in this therapeutic area. While direct studies on the antihistaminic activity of this compound itself are limited, the known activity of related pyrazole compounds indicates a promising avenue for future investigation. globalresearchonline.net

The pyrazole scaffold has been identified as a promising structure for the development of novel antidepressant agents. researchgate.netresearchgate.net Several pyrazole derivatives have been shown to exhibit antidepressant-like effects in preclinical models, such as the forced swimming test and tail suspension test. researchgate.netresearchgate.net

Recent studies have explored 1,5-diphenyl-pyrazole scaffolds as direct inhibitors of acid sphingomyelinase (ASM), an enzyme linked to depression. nih.gov Inhibition of ASM by these compounds led to significant antidepressant effects in animal models, mediated by multiple mechanisms including the reduction of pro-inflammatory cytokines and an increase in serotonin (B10506) levels. nih.gov Although these studies focus on substituted pyrazoles, they highlight the potential of the core pyrazole ring, and by extension the pyrazole-acetamide scaffold, as a basis for designing new treatments for depressive disorders. nih.govfrontiersin.org

Antihypertensive Properties

The pyrazole nucleus is a recognized scaffold in the design of pharmacologically active agents, including those with cardiovascular effects. nih.govglobalresearchonline.net Although direct studies on the antihypertensive effects of this compound are not prominent in the literature, research on its derivatives suggests potential in this area. Pyrazole derivatives have been identified as possessing antihypertensive properties, demonstrating the versatility of this heterocyclic core in developing treatments for hypertension. clockss.orgresearchgate.netsemanticscholar.org

Investigations into complex structures incorporating the pyrazole moiety have shown promise. For instance, a series of novel thiazole (B1198619) derivatives featuring a pyrazole wing were synthesized and evaluated for their pharmacological effects. clockss.org Many of these compounds demonstrated significant antihypertensive α-blocking activity with low toxicity when compared to the reference drug, Minoxidil. clockss.orgresearchgate.net In another study, amido alkyl naphthols, which can be synthesized from pyrazole aldehydes and acetamide, have been noted for their potential pharmaceutical activities, including antihypertensive properties. orientjchem.org These findings underscore the value of the pyrazole framework in the discovery of new antihypertensive agents. clockss.orgorientjchem.org

Table 1: Antihypertensive Activity of Pyrazole Derivatives
Derivative ClassSpecific Compound ExampleObserved ActivityReference
Thiazole derivatives bearing pyrazole moietyNot specifiedGood antihypertensive α-blocking activity clockss.orgresearchgate.net
Amido alkyl naphthols from pyrazole aldehydesN-[(1,4-diphenyl-1H-pyrazol-3-yl)(2-hydroxynaphthalen-1-yl)methyl]acetamidePotential antihypertensive properties orientjchem.org

Antidiabetic Potential

The pyrazole scaffold is a key feature in many compounds explored for the management of diabetes. globalresearchonline.netsemanticscholar.org Derivatives of pyrazole have been reported to exhibit hypoglycemic activity, indicating their potential as antidiabetic agents. mdpi.com The structural versatility of pyrazoles allows for the development of molecules that can interact with various targets involved in glucose metabolism.

A study focused on the synthesis of a series of 1-[(5-substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole derivatives. researchgate.net These compounds were evaluated for their in vivo antidiabetic activity using a streptozotocin-induced model, with several derivatives showing prominent results. researchgate.net The research highlights the potential of combining the pyrazole ring with other heterocyclic systems to create effective antidiabetic compounds. researchgate.net Another review also points to pyrazoline derivatives as having documented antidiabetic activities. semanticscholar.org

Table 2: Antidiabetic Activity of Pyrazole Derivatives
Derivative ClassMethod of EvaluationKey FindingsReference
1-[(5-Substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazolesStreptozotocin-induced diabetic model (in vivo)Several derivatives (4b, 4g, 4h, 4j) exhibited prominent antidiabetic activity. researchgate.net
Pyrazoline derivativesGeneral reviewReported to possess antidiabetic activities. semanticscholar.org

Antioxidant Effects

Oxidative stress is implicated in numerous diseases, making the discovery of novel antioxidants a key research focus. nih.gov Pyrazole derivatives have been extensively studied for their antioxidant properties. nih.govresearchgate.netmdpi.com These compounds can scavenge free radicals and inhibit oxidative processes, demonstrating the therapeutic potential of the pyrazole core. nih.govrjptonline.org

Multiple studies have confirmed the antioxidant capacity of various pyrazole-containing structures. For example, a series of 1-[(5-substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole derivatives were screened for their in vitro antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method, with several compounds showing significant activity. researchgate.net In another investigation, novel pyrazole derivatives were synthesized and evaluated for their ability to interact with the stable DPPH free radical, with many showing potent antioxidant properties. mdpi.com The antioxidant activity of pyrazole derivatives has also been evaluated using the β-carotene/linoleic acid assay, where they proved effective at inhibiting lipid oxidation. rjptonline.org

Table 3: Antioxidant Activity of Pyrazole Derivatives
Derivative ClassAssay MethodKey FindingsReference
1-[(5-Substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazolesDPPH free radical scavengingCompounds 4b, 4g, 4h, and 4j showed prominent antioxidant activity. researchgate.net
Dihydro-pyrazole hybridsDPPH radical interaction, AAPH-induced linoleic acid peroxidationMany derivatives showed potent antioxidant properties. mdpi.com
3,5-diarylpyrazoline derivativeDPPH, ∙OH, ∙O2− and NO anion assaysExhibited excellent radical scavenging activity. nih.gov
Pyrazolone (B3327878) and oxadiazole derivatives from phenylacetic acidβ-carotene/linoleic acid assayDerivatives showed 50-79% inhibition of lipid oxidation. rjptonline.org

Agricultural Chemical Applications

The pyrazole ring is a crucial component in many agrochemicals due to its broad spectrum of biological activity. globalresearchonline.netmdpi.com The structural features of pyrazole derivatives make them suitable candidates for the development of new pesticides and herbicides. globalresearchonline.netclockss.org

Research into the agricultural applications of pyrazole acetamides has identified their potential as active ingredients in crop protection products. The investigation of compounds structurally related to this compound has shown promise. For example, 2-(1H-pyrazol-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide has been noted for its potential application in agricultural chemistry as a pesticide or herbicide due to its bioactive properties. smolecule.com Furthermore, pyrazoline derivatives have been generally cited for their herbicidal activities, indicating the importance of the pyrazole scaffold in designing new agrochemicals. semanticscholar.org The development of auxinic herbicide dimers has also been explored to create formulations with higher herbicidal activity and lower volatility, a field where pyrazole-based structures could offer advantages. asacim.org.ar

Coordination Chemistry and Ligand Design with 2 1h Pyrazol 1 Yl Acetamide

Pyrazole (B372694) Nucleus as a Ligand in Organometallic Chemistry

The pyrazole nucleus is a five-membered aromatic ring containing two adjacent nitrogen atoms. This heterocyclic motif is a cornerstone in coordination and organometallic chemistry due to its ability to coordinate to metal ions in various modes. researchgate.netaksaray.edu.tr Pyrazoles can act as neutral monodentate ligands through one of their nitrogen atoms or as anionic bridging ligands, connecting two or more metal centers. researchgate.netresearchgate.net This versatility allows for the construction of coordination compounds with diverse topologies, ranging from simple mononuclear complexes to intricate polynuclear and supramolecular architectures. researchgate.netresearchgate.net

The thermal and hydrolytic stability of the pyrazole ring further enhances its utility as a ligand component. aksaray.edu.tr Additionally, the presence of two nitrogen atoms, one of which can bear a substituent, provides a handle for tuning the steric and electronic properties of the resulting ligands. This tunability is crucial for designing ligands that can satisfy the specific stereochemical and electronic requirements of a particular metal-binding site. researchgate.net The ability of pyrazole-containing ligands to participate in hydrogen bonding also plays a significant role in the self-assembly of complex structures. aksaray.edu.tr

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyrazole-acetamide ligands typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Copper(II) Complexes with Bis(pyrazol-1-yl)- and Bis(triazol-1-yl)-Acetato Ligands

Research into copper(II) complexes with bis(pyrazol-1-yl)acetate and related bis(azol-1-yl)acetate ligands has been driven by their potential applications as models for metalloenzymes and as anticancer agents. mdpi.com These ligands exhibit a κ³-N,N,O tripodal coordination behavior, binding to the metal center through two nitrogen atoms from the pyrazole rings and an oxygen atom from the acetate (B1210297) group. mdpi.com

For instance, the reaction of Cu(ClO₄)₂·6H₂O with bis(pyrazol-1-yl)acetic acid (HC(COOH)(pz)₂) in ethanol (B145695) yields the complex [HC(COOH)(pz)₂]₂Cu(ClO₄)₂. mdpi.comnih.gov Similarly, using bis(3,5-dimethylpyrazol-1-yl)acetic acid (HC(COOH)(pzMe²)₂) results in the formation of [HC(COOH)(pzMe²)₂]Cu[HC(COO)(pzMe²)₂]·ClO₄. mdpi.comnih.gov These complexes have been thoroughly characterized, and their potential as cytotoxic agents against various cancer cell lines has been investigated. mdpi.comresearchgate.net

Table 1: Examples of Copper(II) Complexes with Bis(azol-1-yl)acetate Ligands

Complex Formula Ligand Used Metal Salt
[HC(COOH)(pz)₂]₂Cu(ClO₄)₂ Bis(pyrazol-1-yl)acetic acid Cu(ClO₄)₂·6H₂O
[HC(COOH)(pzMe²)₂]Cu[HC(COO)(pzMe²)₂]·ClO₄ Bis(3,5-dimethylpyrazol-1-yl)acetic acid Cu(ClO₄)₂·6H₂O
[HC(COOH)(tz)₂]₂Cu(ClO₄)₂·CH₃OH Bis(1,2,4-triazol-1-yl)acetic acid Cu(ClO₄)₂·6H₂O

Data sourced from mdpi.comnih.gov

Cadmium(II), Copper(II), and Iron(II) Coordination Complexes Derived from Pyrazole-Acetamide Ligands

The versatility of pyrazole-acetamide ligands is further demonstrated by their ability to form complexes with a range of transition metals, including cadmium(II), copper(II), and iron(II). The specific ligand N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (L₁) has been used to synthesize mononuclear coordination complexes. rsc.orgnih.gov

For example, the reaction of L₁ with CdCl₂·2.5H₂O yields the complex [Cd(L₁)₂Cl₂] (C₁), while its reaction with Cu(NO₃)₂·3H₂O in the presence of ethanol results in Cu(L₁)₂(C₂H₅OH)₂₂ (C₂). rsc.orgnih.gov An interesting in situ oxidation of L₁ occurs during the reaction with Fe(NO₃)₃·9H₂O, leading to the formation of an iron(II) complex with a modified ligand, Fe(L₂)₂(H₂O)₂₂·2H₂O (C₃), where L₂ is 3-(5-methyl-1H-pyrazol-3-yl)quinoxalin-2(1H)-one. rsc.orgnih.gov

Single-crystal X-ray diffraction studies have revealed the coordination environments of these complexes. In C₁, the cadmium(II) ion is in a distorted octahedral geometry, coordinated to two L₁ ligands and two chloride anions. researchgate.net In C₂, the copper(II) center is also in an octahedral environment, with the coordination sphere completed by two ethanol molecules. rsc.orgnih.gov Similarly, in C₃, the iron(II) ion is coordinated to two L₂ ligands and two water molecules. rsc.orgnih.gov

**Table 2: Coordination Complexes of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (L₁) and its Derivative (L₂) **

Complex Metal Ion Ligand Coordination Sphere
[Cd(L₁)₂Cl₂] (C₁) Cd(II) L₁ Two L₁ ligands, two chloride anions
Cu(L₁)₂(C₂H₅OH)₂₂ (C₂) Cu(II) L₁ Two L₁ ligands, two ethanol molecules
Fe(L₂)₂(H₂O)₂₂·2H₂O (C₃) Fe(II) L₂ Two L₂ ligands, two water molecules

Data sourced from rsc.orgnih.gov

Role of Hydrogen Bonding in the Self-Assembly of Coordination Complexes

Hydrogen bonding plays a crucial role in the solid-state structures of coordination complexes derived from pyrazole-acetamide ligands, influencing their packing and leading to the formation of supramolecular architectures. nih.gov The NH group of the pyrazole ring and the amide functionality are key participants in these interactions. nih.gov

In the crystal structures of complexes like [Cd(L₁)₂Cl₂] and Cu(L₁)₂(C₂H₅OH)₂₂, extensive hydrogen bonding networks are observed. rsc.orgnih.gov These interactions can occur between the ligands, between ligands and coordinated solvent molecules, or between ligands and counter-ions. For instance, the crystal packing of these complexes reveals the formation of 1D and 2D supramolecular structures through various hydrogen bonding interactions. rsc.orgnih.gov The self-assembly of NH-pyrazoles via intermolecular N-H···N hydrogen bonds is a well-documented phenomenon that can lead to the formation of dimers, trimers, tetramers, and infinite chains. nih.gov

Influence of Heterocyclic Ligand Structure on Electronic and Optical Properties for Material Science

The structure of the heterocyclic ligand has a profound impact on the electronic and optical properties of the resulting metal complexes, a key consideration in the design of new materials for applications such as organic light-emitting diodes (OLEDs) and other optoelectronic devices. rsc.orgresearchgate.net The electronic properties of the ligand, such as its ability to donate or accept electrons, directly influence the energy levels of the molecular orbitals in the complex. tandfonline.com

For example, the introduction of electron-withdrawing or electron-donating substituents on the pyrazole ring can tune the HOMO-LUMO energy gap of the complex, thereby altering its absorption and emission properties. tandfonline.com The shape of the heterocyclic ligand also plays a critical role in dictating the crystal packing and intermolecular interactions, which in turn affect the solid-state optical properties. rsc.orgosti.gov Understanding these structure-property relationships is essential for the rational design of functional materials with tailored electronic and optical characteristics. rsc.orgresearchgate.net Studies on various heterocyclic systems have shown that even subtle changes in molecular shape can lead to significant differences in crystal structure and, consequently, in the emergent optical properties of the material. rsc.org

Future Directions and Research Perspectives for 2 1h Pyrazol 1 Yl Acetamide

Rational Design and Synthesis of Novel Derivatives with Enhanced Specificity

The future of 2-(1H-pyrazol-1-yl)acetamide research heavily relies on the rational design and synthesis of new derivatives with improved potency and target specificity. The core structure, consisting of a pyrazole (B372694) ring linked to an acetamide (B32628) group, is highly amenable to chemical modification. Future work will likely focus on strategic substitutions on both the pyrazole and the acetamide moieties to optimize interactions with biological targets.

For instance, N-alkylation of pyrazoles with various N-aryl-2-iodoacetamides has been a successful strategy to generate libraries of these compounds. researchgate.netarkat-usa.org Building on this, future synthetic campaigns could explore a wider diversity of substituents on the aryl ring of the acetamide group. Research has shown that modifying these substituents can significantly influence pharmacological activity, as seen in derivatives developed as local anesthetics and anti-arrhythmic agents. researchgate.netarkat-usa.org

A significant breakthrough has been the development of 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis. nih.gov One derivative, designated as compound W13, showed exceptional potency. nih.gov This success highlights a clear future path: using a scaffold-hopping strategy to design and synthesize novel analogs aimed at specific and high-value targets like protein kinases. nih.gov Similarly, the synthesis of 2-(3-phenyl-1H-pyrazol-1-yl)acetamide derivatives has yielded compounds with potent antimycobacterial activity, suggesting another fertile ground for derivatization to combat infectious diseases. nih.gov

Future synthetic strategies will involve:

Systematic Structure-Activity Relationship (SAR) Studies: Modifying the substitution patterns on the pyrazole ring (e.g., at the 3, 4, and 5 positions) and the N-substituent of the acetamide to precisely map the structural requirements for specific biological activities. ontosight.ai

Bioisosteric Replacement: Replacing key functional groups with others that have similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic profiles. For example, replacing a phenyl group with other aromatic or heteroaromatic rings. nih.gov

Conformational Restriction: Introducing cyclic constraints or rigid linkers to lock the molecule into a bioactive conformation, potentially increasing affinity for its target. vulcanchem.com

Derivative ClassSynthetic StrategyTarget/ApplicationKey Findings
N-Aryl-2-(1H-pyrazol-1-yl)acetamidesN-alkylation of pyrazoles with 2-iodoacetanilides. researchgate.netLocal Anesthetic, Anti-arrhythmicResulting compounds showed lower potency but also significantly lower acute toxicity compared to lidocaine. researchgate.netarkat-usa.org
2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamidesScaffold hopping from known VEGFR-2 inhibitors. nih.govAnticancer (VEGFR-2 Inhibition)Compound W13 exhibited potent VEGFR-2 inhibition (IC50 = 1.6 nM) and strong anti-proliferative activity against gastric cancer cells. nih.gov
2-(3-Phenyl-1H-pyrazol-1-yl)acetamidesDesign and synthesis of acetamide and acetohydrazide derivatives. nih.govAntimycobacterialSeveral derivatives showed potent and selective activity against Mycobacterium tuberculosis, with good safety profiles in vitro. nih.gov

In-depth Mechanistic Studies at the Molecular and Cellular Levels for Therapeutic Development

While several biological activities have been identified for this compound derivatives, a deeper understanding of their mechanisms of action is crucial for their advancement as therapeutic agents. Future research must move beyond initial screening to elucidate the precise molecular and cellular pathways through which these compounds exert their effects.

For derivatives showing promise as anticancer agents, such as the VEGFR-2 inhibitor W13, mechanistic studies have already begun to reveal complex actions. Compound W13 was found to not only inhibit VEGFR-2 but also to block the downstream PI3K-Akt-mTOR signaling pathway in gastric cancer cells. nih.gov Furthermore, it induced apoptosis by increasing reactive oxygen species (ROS) production and modulated cell migration and invasion by affecting MMP-9 and E-cadherin expression. nih.gov Future investigations should aim to:

Identify Primary Binding Partners: Utilize techniques like affinity chromatography, proteomics, and thermal shift assays to confirm direct binding to proposed targets like VEGFR-2 or to uncover novel interacting proteins.

Dissect Signaling Cascades: Employ phosphoproteomics and Western blotting to map the full spectrum of signaling pathways modulated by these compounds in relevant cell types (e.g., cancer cells, neurons, immune cells).

Analyze Gene Expression Changes: Use transcriptomics (RNA-seq) to understand how these derivatives alter cellular gene expression profiles, providing clues about their broader biological impact and potential off-target effects.

In the context of antimycobacterial derivatives, molecular docking studies have suggested that they bind effectively to mycobacterial membrane protein large transporters. nih.gov This hypothesis requires experimental validation through biochemical assays with the purified protein or through studies with bacterial strains expressing mutant versions of the transporter. Understanding how these compounds disrupt membrane transport can guide the development of agents that overcome drug resistance mechanisms. nih.gov

Exploration of New Biological Targets and Uncharted Therapeutic Applications

The structural versatility of the this compound scaffold suggests that its biological activities are not limited to those already discovered. A significant future direction is the systematic screening of existing and novel derivatives against a broader range of biological targets to uncover new therapeutic applications.

Pyrazole-containing compounds are known to exhibit a vast spectrum of pharmacological properties, including anticancer, antimicrobial, anesthetic, antioxidant, and analgesic activities. researchgate.net This "privileged scaffold" status implies that derivatives of this compound could be valuable for conditions beyond cancer and bacterial infections. nih.gov

Future exploratory research should include:

Kinase Profiling: Screening against large panels of human kinases is a high-priority, as kinase dysregulation is central to many diseases, including cancer, inflammation, and neurodegenerative disorders. ontosight.ai The success with VEGFR-2 suggests that other kinases may also be viable targets. nih.gov

Ion Channel Modulation: The demonstrated local anesthetic and anti-arrhythmic activities point towards an interaction with ion channels. researchgate.netarkat-usa.org Future studies could explore effects on a wider range of ion channels, such as those involved in pain (e.g., sodium or calcium channels) or epilepsy (e.g., GIRK channels). nih.gov

Anti-inflammatory and Immunomodulatory Effects: Many chronic diseases have an inflammatory basis. Screening for inhibition of key inflammatory mediators (e.g., cytokines) or enzymes (e.g., cyclooxygenases) could open up applications in arthritis, inflammatory bowel disease, or autoimmune disorders.

Antiviral and Antifungal Activity: Given the broad antimicrobial potential of pyrazole hybrids, systematic evaluation against various viral and fungal pathogens is warranted. researchgate.netekb.eg

Integration of Advanced Computational Approaches for Accelerated Discovery

Advanced computational methods are poised to play a transformative role in accelerating the discovery and optimization of this compound-based therapeutics. In silico techniques can significantly reduce the time and cost associated with traditional drug discovery by prioritizing the most promising candidates for synthesis and testing.

Molecular docking has already been employed to predict the binding modes of these derivatives with targets like VEGFR-2 and mycobacterial proteins, providing valuable insights for rational design. nih.govnih.gov Future computational efforts should expand to include:

Virtual Screening: Using high-throughput virtual screening of large compound libraries to identify new pyrazole acetamide scaffolds that could bind to a specific target of interest.

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models to quantitatively link chemical structures with biological activities. These models can predict the potency of unsynthesized derivatives, guiding the design of more effective compounds. researchgate.net

Molecular Dynamics (MD) Simulations: Performing MD simulations to study the dynamic behavior of the compound-target complex over time. This can reveal key information about binding stability, conformational changes, and the role of water molecules in the binding site, offering a more nuanced understanding than static docking poses. nih.gov

ADME/Tox Prediction: Using in silico models to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new derivatives early in the design phase. This helps to eliminate compounds with likely poor pharmacokinetic properties or toxicity issues, focusing resources on more promising candidates. nih.gov

Computational MethodApplication in this compound ResearchPotential Outcome
Molecular DockingPredicting binding poses and energies with targets like VEGFR-2 and mycobacterial proteins. nih.govnih.govRationalize observed activity and guide the design of derivatives with improved binding affinity.
Molecular DynamicsSimulating the dynamic interaction between a derivative and its biological target (e.g., a kinase). nih.govAssess binding stability and identify key interactions that are crucial for sustained biological effect.
QSARCorrelating structural features of derivatives with their observed biological activity (e.g., anesthetic or antimycobacterial potency). researchgate.netDevelop predictive models to estimate the activity of novel, unsynthesized compounds.
In Silico ADME/ToxPredicting properties like solubility, permeability, and potential toxicity based on chemical structure. nih.govPrioritize the synthesis of derivatives with favorable drug-like properties and a lower risk of failure in later development stages.

Investigation of Synergistic Effects in Multi-Component Systems

The complexity of many diseases, particularly cancer, often necessitates combination therapy. A promising future research avenue is to investigate the potential of this compound derivatives to act synergistically with other therapeutic agents. Synergism, where the combined effect of two drugs is greater than the sum of their individual effects, can lead to more effective treatments and potentially reduce drug resistance.

For example, a VEGFR-2 inhibitor like the derivative W13 could be combined with:

Conventional Chemotherapy: To simultaneously target tumor angiogenesis and induce direct cancer cell death.

Immune Checkpoint Inhibitors: As anti-angiogenic agents can help normalize the tumor vasculature, this may improve the infiltration and efficacy of immune cells stimulated by checkpoint blockade. vulcanchem.com

Other Targeted Therapies: Combining inhibitors of different critical signaling pathways (e.g., VEGFR and EGFR pathways) can create a more comprehensive blockade of tumor growth signals.

Future research in this area will require:

In Vitro Combination Screens: Systematically testing promising derivatives in combination with a panel of approved drugs against relevant cell lines to identify synergistic, additive, or antagonistic interactions.

Mechanistic Studies of Synergy: Investigating the molecular basis for any observed synergy. For instance, determining if one drug enhances the uptake or inhibits the metabolism of the other, or if they target compensatory signaling pathways.

In Vivo Validation: Testing the most promising combinations in preclinical animal models of disease to confirm the synergistic effects on therapeutic efficacy.

By exploring these multifaceted research directions, the scientific community can continue to build upon the promising foundation of the this compound scaffold, paving the way for the development of novel and effective therapies for a range of human diseases.

Q & A

Q. What are the standard synthetic routes for 2-(1H-pyrazol-1-yl)acetamide, and how is purity ensured?

The compound is typically synthesized via nucleophilic substitution using chloroacetyl chloride and substituted pyrazoles in dichloromethane or similar solvents, with triethylamine as a base . Purification methods include recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane). Purity is confirmed by melting point consistency, thin-layer chromatography (TLC), and spectroscopic data (e.g., NMR, IR) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers expect?

  • 1H/13C NMR : Look for signals corresponding to the pyrazole ring (δ ~7.5–8.5 ppm for aromatic protons) and acetamide moiety (δ ~2.0–3.5 ppm for CH2/CH3 groups). The carbonyl (C=O) appears at ~165–175 ppm in 13C NMR .
  • IR : Strong absorption bands for C=O (~1650–1700 cm⁻¹) and N-H (~3200–3400 cm⁻¹) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 166.06 for C6H8N3O) .

Q. How does the reactivity of this compound compare to structurally similar chloroacetamides?

The chlorine atom in related compounds (e.g., 2-chloro-N-(1,5-dimethylpyrazol-4-yl)acetamide) undergoes nucleophilic substitution with amines/thiols, while the acetamide group is hydrolyzed under acidic/basic conditions to carboxylic acids. Pyrazole ring substitutions (e.g., methyl groups) influence steric hindrance and electronic effects, altering reaction rates .

Advanced Research Questions

Q. How can SHELX software resolve crystallographic ambiguities in this compound derivatives?

SHELXL refines crystal structures by optimizing hydrogen bonding networks and resolving twinning or disorder. For example, hydrogen-bonding patterns (e.g., N-H···O=C interactions) are analyzed using Fourier difference maps. SHELXE can phase macromolecular complexes if high-resolution data (>1.2 Å) is available .

Q. What computational strategies predict feasible synthetic pathways for novel pyrazole-acetamide analogs?

AI-driven tools (e.g., Template_relevance models) leverage databases like Reaxys and Pistachio to prioritize one-step routes. For example, substituting pyrazole with electron-withdrawing groups (e.g., -NO2) can be modeled for reactivity scores. Retrosynthetic feasibility is assessed using precursor scoring (plausibility >0.01) and graph-based algorithms .

Q. How do researchers evaluate the biological activity of this compound as an enzyme inhibitor?

  • Enzyme Assays : Use fluorescence-based or colorimetric assays (e.g., Bradford assay for protein quantification) to measure IC50 values .
  • Docking Studies : Molecular docking (AutoDock Vina) identifies binding modes with targets like kinases or proteases. Key interactions include hydrogen bonds with pyrazole nitrogen and hydrophobic contacts with acetamide .
  • SAR Analysis : Modify substituents (e.g., methyl groups on pyrazole) and correlate changes with inhibitory potency .

Q. What role do hydrogen-bonding networks play in the solid-state stability of this compound crystals?

Graph set analysis (Etter’s rules) classifies hydrogen bonds (e.g., R₂²(8) motifs) to predict packing efficiency. For instance, N-H···O=C interactions between acetamide groups form infinite chains, enhancing thermal stability. Disrupting these networks (e.g., via bulky substituents) reduces melting points .

Q. How can this compound be integrated into coordination polymers for material science applications?

The pyrazole nitrogen acts as a ligand for transition metals (e.g., Co²+ or Cd²+). For example, tris(2-(1H-pyrazol-1-yl)phenyl)cobalt forms stable tridentate complexes with luminescent properties. Solvothermal synthesis in DMF/water at 80°C yields crystalline materials analyzed by PXRD and Hirshfeld surfaces .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.